Product packaging for 7-(4-Bromobutoxy)chromane(Cat. No.:)

7-(4-Bromobutoxy)chromane

Cat. No.: B15355275
M. Wt: 285.18 g/mol
InChI Key: ZMTRMXIKIOVVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-(4-Bromobutoxy)chromane is a useful research compound. Its molecular formula is C13H17BrO2 and its molecular weight is 285.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17BrO2 B15355275 7-(4-Bromobutoxy)chromane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

7-(4-bromobutoxy)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C13H17BrO2/c14-7-1-2-8-15-12-6-5-11-4-3-9-16-13(11)10-12/h5-6,10H,1-4,7-9H2

InChI Key

ZMTRMXIKIOVVEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)OCCCCBr)OC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, and physicochemical properties of 7-(4-Bromobutoxy)chromane, a molecule of interest for researchers, scientists, and professionals in drug development. The chromane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a bromobutoxy chain at the 7-position offers a versatile handle for further chemical modification, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, the starting materials are 7-hydroxychromane and 1,4-dibromobutane.

A general procedure, adapted from the synthesis of analogous bromoalkylated chromone and quinolinone derivatives, involves the reaction of 7-hydroxychromane with an excess of 1,4-dibromobutane in the presence of a base.[1][2][3] The use of an excess of the dibromoalkane is crucial to minimize the formation of the bis-ether byproduct where a second molecule of 7-hydroxychromane reacts at the other end of the butyl chain.[4]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for similar compounds:

Materials:

  • 7-Hydroxychromane

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 7-hydroxychromane (1 equivalent) in anhydrous acetone or acetonitrile, add finely ground potassium carbonate (2-3 equivalents). The mixture is stirred vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: 1,4-Dibromobutane (5-10 equivalents) is added to the suspension. The large excess of 1,4-dibromobutane favors the formation of the desired mono-alkylated product.

  • Reaction: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration, and the filter cake is washed with acetone or acetonitrile. The filtrate is concentrated under reduced pressure to remove the solvent.

  • Extraction: The residue is dissolved in dichloromethane and washed successively with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Physicochemical Properties

PropertyValue (for 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone)Reference
Molecular Formula C₁₃H₁₆BrNO₂[5][6]
Molecular Weight 298.18 g/mol [5][6]
Appearance White to off-white crystalline powder[6][7][8]
Melting Point 107-114 °C[6][9]
Purity (by HPLC) >98.0%[9]

Applications in Research and Development

Chromane derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[10][11][12] The this compound serves as a key intermediate for the synthesis of more complex molecules. The bromo-functionalized side chain allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and pharmacophores.

This compound is particularly valuable in the development of:

  • Novel Pharmaceuticals: As a building block for creating new drugs targeting a variety of diseases. The chromane core itself can interact with biological targets, and the side chain can be modified to optimize potency, selectivity, and pharmacokinetic properties.[6]

  • Molecular Probes: For use in biological research to study cellular processes and signaling pathways.[6]

  • Advanced Materials: The unique properties of the chromane moiety can be exploited in the development of new polymers and coatings.[6]

A notable application of a similar compound, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is as a key intermediate in the synthesis of the antipsychotic drug Aripiprazole.[2][3][4] This highlights the importance of such bromoalkoxy-substituted heterocyclic compounds in the pharmaceutical industry.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 7-Hydroxychromane 7-Hydroxychromane Williamson Ether Synthesis Williamson Ether Synthesis 7-Hydroxychromane->Williamson Ether Synthesis 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Williamson Ether Synthesis Base (K2CO3) Base (K2CO3) Base (K2CO3)->Williamson Ether Synthesis Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Williamson Ether Synthesis Filtration Filtration Williamson Ether Synthesis->Filtration Extraction Extraction Filtration->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the chemical compound 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, including its chemical structure, IUPAC name, physical properties, and relevant experimental protocols. This compound is a significant intermediate in the synthesis of the antipsychotic drug Aripiprazole.[1][2][3] While the initial query focused on a chromane derivative, the available scientific literature predominantly points to the quinolinone structure as the compound of interest in research and development contexts.

Chemical Structure and IUPAC Name

The chemical structure of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is characterized by a quinolinone core substituted at the 7th position with a 4-bromobutoxy group.

Chemical Structure:

IUPAC Name: 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one[4]

Synonyms: 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril, 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, 7-(4-Bromobutoxy)-1,2,3,4-tetrahydro-2-oxoquinoline.[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is presented in the table below. This data is crucial for researchers in designing synthetic routes and handling the compound.

PropertyValueSource
Molecular Formula C13H16BrNO2[4][6]
Molecular Weight 298.18 g/mol [4][7]
Appearance White to Off-White crystalline powder[1][6]
Melting Point 110-111 °C[7]
Boiling Point 463.4 °C at 760 mmHg[7]
Purity >98.0% (HPLC)[6][8]
CAS Number 129722-34-5[5][7]

Experimental Protocols

The synthesis and purification of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone are critical steps in the manufacturing of Aripiprazole. Below is a generalized experimental workflow for its purification based on documented procedures.

Purification of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril

A common impurity in the synthesis of this compound is the dimer 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane.[3] The following workflow outlines a process to remove this impurity.

Purification_Workflow Crude_Product Crude 7-(4-bromobutoxy)-3,4- dihydrocarbostyril Dissolution Dissolve in a suitable solvent (e.g., an organic solvent) Crude_Product->Dissolution Antisolvent_Addition Add an antisolvent (e.g., hexane or cyclohexane) Dissolution->Antisolvent_Addition Precipitation Precipitation of the purified product Antisolvent_Addition->Precipitation Isolation Isolate the solid product (e.g., by filtration) Precipitation->Isolation Drying Dry the purified product Isolation->Drying Pure_Product Pure 7-(4-bromobutoxy)-3,4- dihydrocarbostyril (>97% HPLC purity) Drying->Pure_Product

Caption: Purification workflow for 7-(4-bromobutoxy)-3,4-dihydrocarbostyril.

Biological and Medicinal Significance

While 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone itself is primarily an intermediate, the broader classes of chromone and chromanone structures have been noted for a wide range of pharmacological activities.[9] These activities include antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[9] The structural similarity of the core heterocyclic systems suggests a rich area for further drug discovery and development. For instance, various derivatives of chromones and coumarins have been investigated for their cytotoxic effects against cancer cell lines and their activity against parasites like Leishmania.[10][11]

The primary role of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is as a key building block in the synthesis of Aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[3] Its purity is therefore critical to the quality and efficacy of the final active pharmaceutical ingredient.

Safety and Handling

Based on available safety data, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] It should be stored at room temperature.[7]

References

Spectroscopic Data for 7-(4-Bromobutoxy)chromane: A Search for Elusive Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific databases and literature, detailed experimental spectroscopic data (NMR, IR, MS) for 7-(4-Bromobutoxy)chromane could not be located. This suggests that the compound may not be extensively characterized in publicly accessible resources. Researchers, scientists, and drug development professionals seeking this information may need to resort to direct synthesis and subsequent analytical characterization to obtain the necessary data.

While data for the specific target molecule remains elusive, information was consistently found for a structurally related but distinct compound: 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone . It is crucial to note that this quinolinone derivative possesses a different heterocyclic core from the requested chromane. The chromane ring is a dihydropyran fused to a benzene ring, whereas the quinolinone is a dihydro-pyridinone fused to a benzene ring. The spectroscopic properties of these two compounds will, therefore, be significantly different.

General Methodologies for Spectroscopic Data Acquisition

For researchers planning to synthesize and characterize this compound, the following general experimental protocols for obtaining NMR, IR, and MS data are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded to determine the number of different types of protons and their neighboring environments. Key parameters to be analyzed include chemical shift (δ), integration, and multiplicity (splitting pattern).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired to identify the number of unique carbon atoms in the molecule. Broadband proton decoupling is commonly used to simplify the spectrum to a series of single peaks.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is chosen, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecular ions and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and information about its structure from the fragmentation pattern.

Illustrative Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below. This logical flow ensures a comprehensive characterization of the molecule's structure.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Technical Whitepaper: Physicochemical Properties, Solubility, and Proposed Characterization of 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 7-(4-Bromobutoxy)chromane is a novel compound with limited currently available public data. The information presented herein, including physical properties and solubility, is predictive and based on the analysis of structurally similar compounds and established chemical principles. The experimental protocols are proposed methodologies for its synthesis and characterization.

Predicted Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in research and development. Due to the novelty of this compound, the following properties are predicted based on known data for the chromane core and bromoalkoxy sidechains.

Predicted Physical Properties

A summary of the predicted physical properties for this compound is presented in Table 1. These predictions are derived from the known properties of related chromane derivatives and bromoalkoxy compounds.

PropertyPredicted Value
Molecular Formula C₁₃H₁₇BrO₂
Molecular Weight 285.18 g/mol
Appearance Off-white to pale yellow solid or oil
Melting Point 45-55 °C
Boiling Point > 350 °C (with decomposition)
Density ~1.35 g/cm³
Predicted Solubility Profile

The solubility of a compound is a key determinant of its utility in various experimental and formulation settings. The bromoalkoxy sidechain is expected to impart some lipophilicity.[1] The predicted solubility of this compound in a range of common laboratory solvents is outlined in Table 2.

SolventPredicted Solubility
Water Insoluble
Methanol Soluble
Ethanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dichloromethane (DCM) Soluble
Ethyl Acetate Soluble
Hexanes Sparingly Soluble

Proposed Experimental Protocols

The following sections detail the proposed methodologies for the synthesis and characterization of this compound.

Proposed Synthesis Protocol: Alkylation of 7-Hydroxychromane

This protocol is based on standard Williamson ether synthesis, a common and effective method for preparing alkoxychromane derivatives.[2]

Materials:

  • 7-Hydroxychromane

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 7-hydroxychromane (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,4-dibromobutane (1.5-2 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 7-Hydroxychromane 7-Hydroxychromane Mix_and_Stir Mix and Stir at RT 7-Hydroxychromane->Mix_and_Stir 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Mix_and_Stir K2CO3 K2CO3 K2CO3->Mix_and_Stir Acetone Acetone Acetone->Mix_and_Stir Reflux Heat to Reflux (12-24h) Mix_and_Stir->Reflux Filter Filter K2CO3 Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Dissolve and Extract Concentrate->Extract Wash Wash with H2O/Brine Extract->Wash Dry_and_Concentrate Dry and Concentrate Wash->Dry_and_Concentrate Column_Chromatography Silica Gel Column Chromatography Dry_and_Concentrate->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Proposed Protocol for Physical Property Determination

The following are standard laboratory procedures for the characterization of a novel solid compound.

Melting Point Determination:

  • Ensure the compound is thoroughly dried.

  • Pack a small amount of the crystalline solid into a capillary tube.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility Determination:

  • To a series of small, labeled vials, add approximately 1-5 mg of the compound.

  • To each vial, add a different solvent (e.g., water, ethanol, DMSO, DCM) dropwise while vortexing or stirring.

  • Continue adding the solvent up to a defined volume (e.g., 1 mL).

  • Visually inspect for dissolution. Classify solubility as soluble, sparingly soluble, or insoluble based on the amount of solvent required for complete dissolution at room temperature.

General Workflow for Novel Compound Characterization and Development

For a novel compound such as this compound, a systematic workflow is essential to move from initial synthesis to potential application. This process involves thorough characterization and a series of screening assays to determine its biological activity.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structural Structural Analysis (NMR, MS) Purification->Structural Physical Physical Properties (MP, Solubility) Structural->Physical Purity Purity Analysis (HPLC) Physical->Purity In_Vitro In Vitro Screening (Target Binding, Cell Assays) Purity->In_Vitro ADME_Tox Preliminary ADME/Tox In_Vitro->ADME_Tox SAR Structure-Activity Relationship (SAR) Studies ADME_Tox->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Redesign

References

The Promising Biological Activities of Chromane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The chromane scaffold, a heterocyclic motif prevalent in a vast array of natural products and synthetic compounds, has garnered significant attention in the field of medicinal chemistry. Its versatile structure has been identified as a "privileged scaffold," indicating its ability to bind to a diverse range of biological targets and exhibit a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential biological activities of chromane derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their pursuit of novel therapeutics based on the chromane core.

Anticancer Activity of Chromane Derivatives

Chromane derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various chromane derivatives has been quantified through in vitro assays, with IC50 and GI50 values providing a measure of their potency. A summary of the cytotoxic activity of selected chromane derivatives is presented in Table 1.

Compound Name/ReferenceCancer Cell LineActivity (IC50/GI50 in µM)Citation
Epiremisporine HHT-29 (Colon Carcinoma)21.17 ± 4.89[1]
Epiremisporine HA549 (Non-small Cell Lung Cancer)31.43 ± 3.01[1]
Flavanone/Chromanone Derivative 1Colon Cancer Cell Lines8 - 20[2]
Flavanone/Chromanone Derivative 3Colon Cancer Cell Lines15 - 30[2]
Flavanone/Chromanone Derivative 5Colon Cancer Cell Lines15 - 30[2]
Chromane Carboxamide Analog 5kMCF-7 (Breast Cancer)40.9[3]
Chromane Carboxamide Analog 5lMCF-7 (Breast Cancer)41.1[3]
Chromane Derivative 6iMCF-7 (Breast Cancer)34.7[4]
Chromane Derivative 4sA549, H1975, HCT116, H79010.578, 1.005, 0.680, 1.406[5]
Bisindolylmethyl Chromone HybridsK562, HeLa, AGSGood cytotoxicities[6]
Signaling Pathway: Induction of Apoptosis via the Bcl-2/Bax/Caspase-3 Pathway

A key mechanism by which chromane derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. One of the well-documented pathways involves the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases. For instance, epiremisporine H has been shown to induce apoptosis in HT-29 cells via the Bcl-2, Bax, and caspase-3 signaling cascade[1].

Chromane_Derivative Chromane Derivative (e.g., Epiremisporine H) Bcl2 Bcl-2 (Anti-apoptotic) Chromane_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chromane_Derivative->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Apoptosis induction by chromane derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HT-29, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Chromane derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromane derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with chromane derivatives Incubate_24h_1->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity of Chromane Derivatives

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Chromane derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of chromane derivatives has been evaluated by measuring their ability to inhibit the production of inflammatory markers. Table 2 summarizes the inhibitory activity of selected chromane derivatives.

Compound Name/ReferenceAssayActivity (IC50 in µM)Citation
N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14)Inhibition of TNF-α-induced ICAM-1 expression15[7]
Epiremisporine GfMLP-induced superoxide anion generation31.68 ± 2.53[1]
Epiremisporine HfMLP-induced superoxide anion generation33.52 ± 0.42[1]
7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromeneInhibition of TNF-α productionGood activity[8]
Signaling Pathway: Inhibition of TNF-α-Induced ICAM-1 Expression

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in inflammation by inducing the expression of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells. This upregulation of ICAM-1 facilitates the adhesion and transmigration of leukocytes to the site of inflammation. Certain chromane derivatives have been shown to inhibit this process[7][9].

TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) TNFR->Signaling_Cascade Activates ICAM1_Gene ICAM-1 Gene Transcription Signaling_Cascade->ICAM1_Gene Promotes Chromane_Derivative Chromane Derivative Chromane_Derivative->Signaling_Cascade Inhibits ICAM1_Protein ICAM-1 Protein Expression ICAM1_Gene->ICAM1_Protein Leads to Leukocyte_Adhesion Leukocyte Adhesion ICAM1_Protein->Leukocyte_Adhesion Mediates

Figure 3: Inhibition of TNF-α-induced ICAM-1 expression.

Experimental Protocol: Inhibition of TNF-α-Induced ICAM-1 Expression on Human Endothelial Cells

This assay measures the ability of a compound to inhibit the expression of ICAM-1 on the surface of endothelial cells following stimulation with TNF-α.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human TNF-α

  • Chromane derivatives

  • Primary antibody against human ICAM-1

  • Fluorescently labeled secondary antibody

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach confluence in 24-well plates.

  • Compound Pre-treatment: Pre-treat the confluent HUVEC monolayers with various concentrations of the chromane derivatives for 1 hour.

  • TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours in the continued presence of the chromane derivatives.

  • Cell Staining:

    • Wash the cells with PBS.

    • Incubate the cells with a primary antibody specific for human ICAM-1 (diluted in PBS with 1% BSA) for 1 hour at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody for 45 minutes at 4°C in the dark.

    • Wash the cells three times with PBS.

  • Analysis:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Microscopy: Visualize and quantify the fluorescence on the cell surface using a fluorescence microscope.

  • Data Analysis: The inhibition of ICAM-1 expression is calculated by comparing the fluorescence intensity of treated cells to that of TNF-α-stimulated cells without the compound.

Antioxidant Activity of Chromane Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Chromane derivatives, particularly those with phenolic hydroxyl groups, are known for their potent antioxidant properties.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of chromane derivatives is commonly assessed using various in vitro assays. Table 3 provides a summary of the antioxidant activity of selected derivatives.

Compound Name/ReferenceAssayActivity (IC50 in µg/mL or other units)Citation
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones with vicinal bisphenol moietiesDPPH radical scavenging12.5[10]
Chromone derivative 865ABTS, FRAP, ORACSignificantly high activity[11]
4H-Chromene derivativesDPPH radical scavengingGood activity[12]
Chroman carboxamide analog 5eDPPH radical scavenging93.7% inhibition[3]
Chroman carboxamide analog 5dHydrogen peroxide radical scavenging83.2% inhibition[3]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Chromane derivatives (dissolved in methanol)

  • Methanol

  • UV-Vis spectrophotometer

  • 96-well microtiter plates

Procedure:

  • Sample Preparation: Prepare various concentrations of the chromane derivatives in methanol.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a UV-Vis spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against compound concentration.

Start Start Prepare_Samples Prepare chromane derivative solutions Start->Prepare_Samples Mix_DPPH Mix samples with DPPH solution Prepare_Samples->Mix_DPPH Incubate_30min Incubate for 30 min in the dark Mix_DPPH->Incubate_30min Measure_Absorbance Measure absorbance at 517 nm Incubate_30min->Measure_Absorbance Analyze_Data Calculate % scavenging and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity of Chromane Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Chromane derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of chromane derivatives is typically determined by their minimum inhibitory concentration (MIC). Table 4 presents the MIC values for selected chromane derivatives against various microorganisms.

Compound Name/ReferenceMicroorganismActivity (MIC in µg/mL)Citation
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones (2S,4R,6′R*)-diastereomersGram-positive and Gram-negative bacteriaDown to 2[10]
Chroman-4-one and homoisoflavonoid derivatives (compounds 1, 2, and 21)Candida speciesMore potent than positive control[13]
Chromone derivative 8Gram-positive bacteriaGrowth inhibition[14]
Chromone derivative 9Methicillin-resistant Staphylococcus aureus (MRSA)Growth inhibition[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Chromane derivatives

  • Sterile saline

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Serial Dilutions: Prepare two-fold serial dilutions of the chromane derivatives in the appropriate broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the chromane derivative that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of chromane derivatives in 96-well plate Start->Serial_Dilution Inoculate_Plate Inoculate plate with microbial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_18_24h Incubate for 18-24h Inoculate_Plate->Incubate_18_24h Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_18_24h->Determine_MIC End End Determine_MIC->End

Figure 5: Workflow for the broth microdilution MIC assay.

Neuroprotective Effects of Chromane Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant global health challenge. Chromane derivatives have shown promise as neuroprotective agents, with mechanisms that include antioxidant effects and modulation of key signaling pathways involved in neuronal survival.

Signaling Pathway: ERK-CREB Signaling in Neuroprotection

The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling pathway is crucial for neuronal survival, synaptic plasticity, and memory formation. Some chromane derivatives have been found to exert their neuroprotective effects by activating this pathway[15].

Chromane_Derivative Chromane Derivative Receptor Cell Surface Receptor Chromane_Derivative->Receptor Activates ERK_Activation ERK Activation Receptor->ERK_Activation Leads to CREB_Phosphorylation CREB Phosphorylation ERK_Activation->CREB_Phosphorylation Promotes Gene_Expression Gene Expression (e.g., BDNF) CREB_Phosphorylation->Gene_Expression Induces Neuronal_Survival Neuronal Survival & Plasticity Gene_Expression->Neuronal_Survival Promotes

Figure 6: Neuroprotection via the ERK-CREB signaling pathway.

The chromane scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities of chromane derivatives, including their anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, underscore their potential to address a wide range of unmet medical needs. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and advancement of new chromane-based therapies. Further exploration of structure-activity relationships and in vivo studies are warranted to fully unlock the therapeutic potential of this remarkable class of compounds.

References

An In-depth Technical Guide to the Prospective Pharmacology of 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chromane (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules of significant therapeutic interest.[1][2][3] Its derivatives have been reported to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[1][2][4][5][6] This technical guide aims to explore the prospective pharmacology of a specific, under-investigated derivative, 7-(4-Bromobutoxy)chromane.

The structure of this compound incorporates the core chromane ring system, which is known to interact with various biological targets.[1][2] The 7-position is adorned with a 4-bromobutoxy side chain. This alkyl halide moiety is typically a reactive group used for covalent modification or for linking the chromane core to another pharmacophore.

Synthesis

A plausible synthetic route to this compound would likely commence with the synthesis of 7-hydroxychromane. This intermediate could then be alkylated with a suitable four-carbon electrophile containing a bromine atom. A common strategy involves the Williamson ether synthesis, where the hydroxyl group of 7-hydroxychromane is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack a dibromoalkane, such as 1,4-dibromobutane.

Proposed Synthetic Scheme:

Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagents cluster_product Final Product Resorcinol Resorcinol 7-Hydroxychromane 7-Hydroxychromane Resorcinol->7-Hydroxychromane Reaction with Acrolein (e.g., Pechmann condensation analog) Acrolein Acrolein This compound This compound 7-Hydroxychromane->this compound Williamson Ether Synthesis 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->this compound Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->this compound

Caption: Proposed synthetic route for this compound.

Prospective Pharmacological Evaluation

Given the diverse biological activities of chromane derivatives, a comprehensive pharmacological profiling of this compound would be warranted. The following section outlines a hypothetical experimental workflow for such an investigation.

In Silico and In Vitro Screening

The initial phase of pharmacological evaluation would involve computational and high-throughput in vitro screening to identify potential biological targets and activities.

Experimental Workflow for Initial Screening:

Initial_Screening_Workflow Compound_Synthesis Synthesis of This compound In_Silico_Screening In Silico Screening (Molecular Docking, Pharmacophore Modeling) Compound_Synthesis->In_Silico_Screening High_Throughput_Screening High-Throughput In Vitro Screening (e.g., Cell-based assays, Enzyme assays) Compound_Synthesis->High_Throughput_Screening Target_Prediction Prediction of Potential Biological Targets In_Silico_Screening->Target_Prediction Target_Prediction->High_Throughput_Screening Hit_Identification Identification of 'Hit' Activities (e.g., Anticancer, Anti-inflammatory) High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Lead_Candidate Selection of Lead Activity for Further Investigation Dose_Response->Lead_Candidate

Caption: Hypothetical workflow for initial pharmacological screening.

Detailed Methodologies:

  • In Silico Screening:

    • Molecular Docking: The 3D structure of this compound would be docked against a library of known protein targets associated with diseases such as cancer, inflammation, and neurodegenerative disorders. This could predict potential binding affinities and modes of interaction.

    • Pharmacophore Modeling: A pharmacophore model could be generated based on the structure of the compound and compared with existing pharmacophore models of active molecules to identify potential biological targets.

  • High-Throughput In Vitro Screening:

    • Cell-Based Assays: The compound would be screened against a panel of human cancer cell lines to assess its cytotoxic or anti-proliferative activity. Assays like the MTT or CellTiter-Glo assay would be employed.

    • Enzyme Assays: The compound would be tested for its ability to inhibit key enzymes involved in disease pathways, such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory activity, or various kinases for anticancer activity.

Mechanism of Action Studies

Once a "hit" activity is identified and confirmed through dose-response studies, further experiments would be necessary to elucidate the mechanism of action.

Workflow for Mechanism of Action Studies:

MoA_Workflow Lead_Activity Identified Lead Activity (e.g., Anticancer) Target_Validation Target Identification and Validation (e.g., Western Blot, Kinase Profiling) Lead_Activity->Target_Validation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Lead_Activity->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Lead_Activity->Apoptosis_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Reporter Assays, Phospho-protein arrays) Target_Validation->Signaling_Pathway_Analysis Elucidation_of_MoA Elucidation of Mechanism of Action Signaling_Pathway_Analysis->Elucidation_of_MoA Cell_Cycle_Analysis->Elucidation_of_MoA Apoptosis_Assay->Elucidation_of_MoA

Caption: Workflow for elucidating the mechanism of action.

Detailed Methodologies:

  • Target Identification and Validation: If the initial screening suggests a particular target, techniques like Western blotting can be used to confirm the compound's effect on the expression or phosphorylation state of the target protein.

  • Signaling Pathway Analysis: Reporter gene assays or phospho-protein arrays can be used to determine which cellular signaling pathways are modulated by the compound.

  • Cell Cycle and Apoptosis Assays: For an anticancer hit, flow cytometry would be used to analyze the effect of the compound on the cell cycle distribution and to quantify the induction of apoptosis.

Preclinical In Vivo Evaluation

Promising in vitro results would necessitate evaluation in animal models to assess efficacy, pharmacokinetics, and preliminary safety.

Workflow for Preclinical In Vivo Studies:

In_Vivo_Workflow Promising_In_Vitro_Data Promising In Vitro Efficacy and MoA Pharmacokinetic_Studies Pharmacokinetic Studies (PK) (ADME in rodents) Promising_In_Vitro_Data->Pharmacokinetic_Studies Efficacy_Studies Efficacy Studies in Animal Models of Disease Promising_In_Vitro_Data->Efficacy_Studies Toxicity_Studies Preliminary Toxicity Studies (e.g., Acute toxicity) Promising_In_Vitro_Data->Toxicity_Studies Go_No_Go_Decision Go/No-Go Decision for Further Development Pharmacokinetic_Studies->Go_No_Go_Decision Efficacy_Studies->Go_No_Go_Decision Toxicity_Studies->Go_No_Go_Decision

Caption: Workflow for preclinical in vivo evaluation.

Detailed Methodologies:

  • Pharmacokinetic (PK) Studies: The compound would be administered to rodents (e.g., mice or rats) via different routes (e.g., intravenous and oral) to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Efficacy Studies: The compound would be tested in relevant animal models of the disease for which it showed in vitro activity (e.g., tumor xenograft models for cancer).

  • Preliminary Toxicity Studies: Acute toxicity studies would be conducted to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity.

Quantitative Data Summary (Hypothetical)

As no experimental data is available, the following tables are presented as templates for how quantitative data for this compound could be structured.

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeTarget/Cell LineEndpointValue
CytotoxicityMCF-7 (Breast Cancer)IC50Data
CytotoxicityA549 (Lung Cancer)IC50Data
Enzyme InhibitionCOX-2IC50Data
AntimicrobialE. coliMICData

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

ParameterUnitIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmaxng/mLDataData
TmaxhDataData
AUC(0-inf)ng*h/mLDataData
Half-life (t1/2)hDataData
Bioavailability (F)%N/AData

Conclusion

While the pharmacology of this compound remains to be experimentally determined, its chemical structure, featuring the versatile chromane scaffold, suggests a high potential for biological activity. The presence of the reactive 4-bromobutoxy group offers intriguing possibilities for its use as a covalent inhibitor or as a linker for creating more complex molecules. The systematic experimental workflow outlined in this guide provides a roadmap for the comprehensive pharmacological evaluation of this and other novel chemical entities. Further research is essential to uncover the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Chromane-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chromane scaffold, a heterocyclic moiety composed of a benzene ring fused to a pyran ring, is a privileged structure in medicinal chemistry. Its derivatives, both natural and synthetic, exhibit a vast array of pharmacological activities, making them compelling candidates for drug discovery and development.[1][2] Chromane-based compounds are known to interact with a variety of cellular targets, leading to biological effects such as anticancer, anti-inflammatory, antioxidant, and anticonvulsant activities.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action for chromane-based compounds, focusing on well-elucidated pathways including kinase inhibition and disruption of microtubule dynamics. The content herein is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data, and visual diagrams of key signaling pathways to facilitate further research and development in this promising area.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which chromane derivatives exert their therapeutic effects, particularly in oncology, is through the direct inhibition of protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases. Chromane-based compounds have been successfully developed as potent inhibitors of several key kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase CK2.

Inhibition of Rho Kinase (ROCK)

Rho kinase (ROCK) is a serine/threonine kinase that acts as a crucial downstream effector of the small GTPase RhoA.[] The RhoA/ROCK signaling pathway is integral to regulating cellular processes such as actin cytoskeleton organization, cell migration, and smooth muscle contraction.[2][] Overactivity of this pathway is implicated in various pathologies, including cancer metastasis and hypertension.

Upon activation by upstream signals (e.g., G-protein coupled receptors), RhoA-GTP binds to and activates ROCK. ROCK then phosphorylates multiple downstream substrates, most notably Myosin Light Chain Phosphatase (MLCP) and LIM kinase (LIMK). Phosphorylation of MLCP's targeting subunit (MYPT1) inhibits its phosphatase activity, leading to an increase in phosphorylated Myosin Light Chain (MLC) and subsequent cell contraction and stress fiber formation.[2] Simultaneously, ROCK-mediated phosphorylation of LIMK activates it to phosphorylate and inactivate cofilin, an actin-depolymerizing factor, which results in the stabilization of actin filaments.[2] Chromane-based inhibitors act by competitively binding to the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets and disrupting the signaling cascade.

ROCK_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Action cluster_downstream Downstream Effects GPCR GPCR / Growth Factor Receptors GEFs RhoGEFs GPCR->GEFs Signal RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activation GEFs->RhoA_GDP GDP/GTP Exchange LIMK LIMK ROCK->LIMK P MLCP MLCP ROCK->MLCP P Chroman Chroman-based Inhibitor Chroman->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin P Actin Actin Stabilization Cofilin->Actin Inhibits Depolymerization MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Contraction Stress Fiber Formation & Cell Contraction MLC->Contraction

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of chromane compounds.

Several chromane derivatives have been identified as highly potent ROCK inhibitors. The compound designated "Chroman 1" demonstrates exceptional potency and selectivity for ROCK isoforms.

CompoundTargetIC50Reference
Chroman 1ROCK21 pM[4][5][6][7]
Chroman 1ROCK152 pM[4][5][6][7]
Chroman 1MRCK150 nM[4][5][6][7]

This protocol describes a non-isotopic, enzyme immunoassay to measure ROCK activity by detecting the phosphorylation of its substrate, MYPT1.[8][9]

  • Plate Preparation: A 96-well microtiter plate is pre-coated with recombinant MYPT1 substrate.

  • Sample Addition: Add diluted active ROCK-II enzyme (positive control) or the chromane compound at various concentrations along with a fixed amount of ROCK-II to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 10X Kinase Reaction Buffer containing ATP and DTT to each well.

  • Incubation: Cover the plate and incubate at 30°C for 30-60 minutes with gentle agitation.

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of 0.5 M EDTA, pH 8.0, to each well.

  • Washing: Wash the wells three times with 250 µL of 1X Wash Buffer to remove non-bound reagents.

  • Primary Antibody Addition: Add 100 µL of a diluted anti-phospho-MYPT1 (Thr696) antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.

  • Washing: Repeat the washing step as described in step 6.

  • Secondary Antibody Addition: Add 100 µL of a diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature on an orbital shaker.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add 100 µL of a colorimetric substrate solution (e.g., TMB) to each well. Incubate at room temperature until sufficient color develops (2-30 minutes).

  • Stopping Detection: Stop the color development by adding 100 µL of Stop Solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate spectrophotometer. The signal intensity is proportional to the amount of phosphorylated substrate, and thus to ROCK activity. IC50 values are calculated from the dose-response curve.

Inhibition of Protein Kinase CK2

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is ubiquitously expressed and highly conserved.[10][11] It is a pro-survival kinase that phosphorylates hundreds of substrates, thereby regulating fundamental cellular processes like cell cycle progression, DNA repair, and apoptosis.[10][11] Elevated CK2 activity is a common feature in a wide range of cancers, making it an attractive therapeutic target.[10][12]

CK2 exerts its oncogenic effects by potentiating several key pro-survival signaling pathways.[10] It positively regulates the PI3K/Akt/mTOR pathway by phosphorylating Akt at Ser129, which promotes its catalytic activity.[10][12] CK2 also enhances the NF-κB pathway by promoting IκB degradation and phosphorylating the p65 subunit, leading to increased transcription of anti-apoptotic genes.[10] Furthermore, CK2 can activate the JAK/STAT pathway, amplifying cytokine signaling.[11] Chromone-based inhibitors can suppress these pro-survival signals by blocking the catalytic activity of CK2.

CK2_Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway CK2 Protein Kinase CK2 Akt Akt CK2->Akt P (S129) Activation p65_IκB p65/IκB Complex CK2->p65_IκB P on IκB (leads to degradation) JAK JAK CK2->JAK Potentiation Chroman Chromone-based Inhibitor Chroman->CK2 Inhibition mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation p65 p65 p65->Proliferation IκB IκB p65_IκB->p65 STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Key pro-survival signaling pathways positively regulated by Protein Kinase CK2.

A series of chromone-2-aminothiazole derivatives were synthesized and evaluated as CK2 inhibitors, with compound 5i emerging as a highly effective inhibitor.[13]

CompoundTargetIC50 (Kinase Assay)IC50 (HL-60 Cells)Reference
5i Protein Kinase CK20.08 µM0.25 µM[13]

This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction.[14][15]

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing the kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2), a specific CK2 peptide substrate (e.g., RRRDDDSDDD), and the test chromone compound at various concentrations.[14]

  • Enzyme Addition: Add recombinant human CK2 enzyme to each well to a final concentration of ~100 nM.[14]

  • Reaction Initiation: Start the reaction by adding ATP to a final concentration of 100 µM.[14]

  • Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Detection: Add an equal volume of a commercial kinase-glow reagent (e.g., Kinase-Glo® Max) to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light from the remaining ATP.

  • Stabilization: Allow the reaction to stabilize for 15 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader. The luminescent signal is inversely proportional to the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and maintenance of cell shape.[16] They are dynamic polymers of α- and β-tubulin heterodimers. Molecules that interfere with tubulin polymerization are among the most effective anticancer agents. Certain chromene derivatives, such as Crolibulin (EPC2407), function as potent tubulin polymerization inhibitors.[17][18][19]

Crolibulin is a small molecule that binds to the colchicine-binding site on β-tubulin.[17] This binding event prevents the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase, activation of apoptotic pathways, and ultimately, cell death.[17][18] In addition to its direct cytotoxic effects, Crolibulin also acts as a vascular disrupting agent, disrupting tumor neovascularization, which leads to reduced tumor blood flow and ischemic necrosis.[17]

Tubulin_Workflow cluster_process Normal Microtubule Dynamics cluster_inhibition Inhibition by Chromane Derivatives Tubulin αβ-Tubulin Heterodimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule G2M G2/M Arrest Spindle Mitotic Spindle Formation Microtubule->Spindle CellDivision Cell Division Spindle->CellDivision Apoptosis Apoptosis Crolibulin Crolibulin (Chromene derivative) Crolibulin->Polymerization Inhibition G2M->Apoptosis

References

Synthesis of 7-(4-Bromobutoxy)chromane Derivatives and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-(4-bromobutoxy)chromane derivatives and their analogs. Chromane scaffolds are significant in medicinal chemistry, demonstrating a wide range of biological activities, including potential applications in neurodegenerative diseases and oncology. This document outlines the primary synthetic routes, detailed experimental protocols, and summarizes key quantitative data. Furthermore, it explores the potential signaling pathways and biological targets of this class of compounds.

Core Synthetic Strategy: Williamson Ether Synthesis

The principal method for synthesizing this compound and its derivatives is the Williamson ether synthesis. This reaction involves the O-alkylation of a 7-hydroxychromane precursor with a suitable alkylating agent, in this case, 1,4-dibromobutane. The reaction proceeds via an SN2 mechanism and is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

A general schematic for this synthesis is presented below:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 7-Hydroxychromane Derivative Reaction + Reactant1->Reaction Reactant2 1,4-Dibromobutane Reactant2->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Product This compound Derivative Reaction->Product Williamson Ether Synthesis

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the precursor 7-hydroxychroman-4-one and its subsequent alkylation to yield the target this compound derivative.

Protocol 1: Synthesis of 7-Hydroxychroman-4-one

This protocol describes the synthesis of the key intermediate, 7-hydroxychroman-4-one, from resorcinol and 3-bromopropionic acid via a Friedel–Crafts acylation followed by an intramolecular cyclization.[1]

Materials:

  • Resorcinol

  • 3-Bromopropionic acid

  • Trifluoromethanesulfonic acid (Lewis acid)

  • 2 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Friedel-Crafts Acylation: To a solution of resorcinol in a suitable solvent, add 3-bromopropionic acid. Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction by pouring the mixture into ice water. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one, can be purified by column chromatography on silica gel.

  • Intramolecular Cyclization: Dissolve the purified product in a 2 M NaOH solution and stir at room temperature. The progress of the cyclization to 7-hydroxychroman-4-one can be monitored by TLC.[1]

  • Final Purification: After completion, neutralize the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent. Dry the organic layer and remove the solvent to yield 7-hydroxychroman-4-one, which can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 7-(4-Bromobutoxy)chroman-4-one

This protocol details the Williamson ether synthesis to introduce the 4-bromobutoxy side chain at the 7-position of the chroman-4-one core.

Materials:

  • 7-Hydroxychroman-4-one

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 7-hydroxychroman-4-one in anhydrous acetone or DMF, add a base (e.g., K₂CO₃). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add an excess of 1,4-dibromobutane to the reaction mixture. Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling to room temperature, filter off the base. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 7-(4-bromobutoxy)chroman-4-one.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 7-alkoxy-substituted chroman and coumarin derivatives, which are structurally similar and synthesized using comparable methodologies. The yields for the O-alkylation step typically range from moderate to good, depending on the specific substrate and reaction conditions.

PrecursorAlkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
7-Hydroxychroman-4-oneVarious alkyl halidesK₂CO₃Acetone12-2431-77[1]
7-HydroxycoumarinBenzyl bromideK₂CO₃DMF495[2]
4-HydroxycoumarinMethyl bromoacetateK₂CO₃Acetone12-[3]

Note: Specific yield data for a broad range of this compound derivatives is not available in a single comprehensive source. The data presented is indicative of typical yields for similar Williamson ether syntheses on related scaffolds.

Potential Biological Activity and Signaling Pathways

Derivatives of the chromane scaffold have been investigated for a variety of biological activities, suggesting potential therapeutic applications.

Anticancer Activity

Numerous studies have reported the anticancer properties of chromane and chromanone derivatives.[4] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[5] For instance, certain derivatives have demonstrated inhibitory effects on human breast cancer cell lines.[4]

Anticancer_Pathway Compound 7-Alkoxy-Chromane Derivative Target Cellular Targets (e.g., Kinases, DNA) Compound->Target Inhibition/Interaction CellCycle Cell Cycle Arrest Target->CellCycle Apoptosis Apoptosis Target->Apoptosis CancerCell Cancer Cell CellCycle->CancerCell Inhibits Proliferation Apoptosis->CancerCell Induces Death

Caption: Putative mechanism of anticancer activity for chromane derivatives.

Neuroprotective Effects and Neurological Targets

The chromane core is a privileged scaffold in the context of neurodegenerative diseases. Analogs have been developed as inhibitors of enzymes such as monoamine oxidase-B (MAO-B) and cholinesterases, which are key targets in the treatment of Alzheimer's disease.[2] Furthermore, derivatives of 7-hydroxycoumarin, a closely related scaffold, have been investigated as ligands for serotonin receptors, such as 5-HT1A, suggesting a potential role in modulating serotonergic signaling pathways.[6]

Neurological_Targets Compound 7-Alkoxy-Chromane Analog MAOB MAO-B Compound->MAOB Inhibition ChE Cholinesterases Compound->ChE Inhibition SerotoninReceptor Serotonin Receptors (e.g., 5-HT1A) Compound->SerotoninReceptor Ligand Binding Neuroprotection Neuroprotection MAOB->Neuroprotection ChE->Neuroprotection Neurotransmission Modulation of Neurotransmission SerotoninReceptor->Neurotransmission

Caption: Potential neurological targets of 7-alkoxy-chromane analogs.

Conclusion

The synthesis of this compound derivatives and their analogs is readily achievable through established synthetic methodologies, primarily the Williamson ether synthesis. The versatility of this approach allows for the generation of a diverse library of compounds for biological screening. The chromane scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative disorders. Further research into the specific structure-activity relationships and elucidation of the precise mechanisms of action of these compounds will be crucial for advancing them through the drug discovery pipeline.

References

An In-depth Technical Guide to the Fundamental Chemical Reactions of 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-Bromobutoxy)chromane is a key synthetic intermediate primarily utilized in the pharmaceutical industry. Its bifunctional nature, featuring a chromane core and a reactive bromobutoxy side chain, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a detailed overview of the fundamental chemical reactions of this compound, with a focus on its synthesis and subsequent alkylation reactions. The information presented is intended to support researchers and professionals in drug discovery and development in understanding and utilizing this compound effectively.

Core Chemical Reactions

The chemistry of this compound is dominated by two principal transformations: its synthesis via Williamson ether synthesis and its subsequent use as an alkylating agent.

Synthesis of this compound

The most fundamental reaction involving this compound is its own synthesis. This is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers. In this reaction, the hydroxyl group of 7-hydroxychromane is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,4-dibromobutane.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product node_7_hydroxychromane 7-Hydroxychromane node_product This compound node_7_hydroxychromane->node_product + 1,4-Dibromobutane node_1_4_dibromobutane 1,4-Dibromobutane node_base Base (e.g., K₂CO₃, NaOH) node_base->node_product node_solvent Solvent (e.g., Acetonitrile, DMF) node_solvent->node_product

Synthesis of this compound via Williamson Ether Synthesis.

Experimental Protocol:

A detailed experimental protocol for the synthesis of the closely related compound, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, provides a strong template for the synthesis of this compound[1]. The following is an adapted, general procedure:

  • Reaction Setup: To a solution of 7-hydroxychromane in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base. Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).

  • Addition of Alkylating Agent: Add an excess of 1,4-dibromobutane to the reaction mixture. Using an excess of the dibromoalkane is crucial to minimize the formation of the dimer impurity, where two molecules of 7-hydroxychromane are linked by the butyl chain[1].

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction. The optimal temperature and reaction time will depend on the specific solvent and base used. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure this compound.

Quantitative Data Summary for Analogous Syntheses:

ProductStarting MaterialReagentsYieldReference
7-(4-Bromobutoxy)-3,4-dihydrocarbostyril7-Hydroxy-tetrahydroquinolinone1,4-Dibromobutane, K₂CO₃, Acetonitrile55-66%[1]
Alkylation Reactions

The primary utility of this compound in drug development is as an alkylating agent. The bromine atom on the butoxy chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the coupling of the 7-oxy-chromane moiety to various nucleophiles, most notably secondary amines.

A prominent example of this application is in the synthesis of Aripiprazole, an atypical antipsychotic. In this synthesis, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (a structurally similar compound) is reacted with a piperazine derivative[2].

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product node_7_bromobutoxy This compound node_product Alkylated Chromane Derivative node_7_bromobutoxy->node_product + Nucleophile node_nucleophile Nucleophile (e.g., R₂NH) node_base Base (e.g., K₂CO₃, Et₃N) node_base->node_product node_solvent Solvent node_solvent->node_product

Nucleophilic substitution using this compound.

Experimental Protocol (General):

  • Reaction Setup: Dissolve this compound and the desired nucleophile (e.g., a secondary amine) in a suitable solvent.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to act as a scavenger for the hydrobromic acid (HBr) that is formed during the reaction.

  • Reaction Conditions: The reaction is typically stirred at an elevated temperature until completion, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried and concentrated. The final product is then purified, typically by crystallization or column chromatography.

Stability

While specific studies on the stability of this compound were not identified, its stability can be inferred from its structure. The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids. The alkyl bromide is susceptible to nucleophilic substitution and elimination reactions, particularly in the presence of strong bases or nucleophiles and at elevated temperatures. For long-term storage, it should be kept in a cool, dry, and dark place to prevent degradation.

Conclusion

The fundamental chemical reactions of this compound are centered around its synthesis via Williamson etherification and its subsequent use as an alkylating agent in nucleophilic substitution reactions. Understanding these core reactions and the associated experimental considerations is crucial for its effective application in the synthesis of pharmaceuticals and other complex organic molecules. The protocols and data presented in this guide, based on analogous compounds, provide a solid foundation for researchers working with this versatile intermediate.

References

Technical Guide: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. This document details its chemical properties, synthesis, and analytical characterization.

Core Compound Information

Initially identified in searches under the erroneous name "7-(4-Bromobutoxy)chromane," the correct chemical identity for the widely used pharmaceutical intermediate is 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

IdentifierValue
CAS Number 129722-34-5
Molecular Formula C13H16BrNO2
Molecular Weight 298.18 g/mol
IUPAC Name 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one

Physicochemical and Analytical Data

The following tables summarize key physicochemical and analytical data for 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point 110-111 °C
Boiling Point (Predicted) 463.4 ± 45.0 °C[1]
Solubility Soluble in chloroform and methanol.
Appearance White to off-white powder/crystal.

Table 2: Spectroscopic and Chromatographic Data

TechniqueData Availability and Details
¹H NMR Identity confirmed by ¹H-NMR.[2] Specific chemical shift data is not publicly available in the reviewed literature.
Infrared (IR) Spectroscopy IR spectral data is available.[3]
Mass Spectrometry (MS) Mass spectrometry data is available.
High-Performance Liquid Chromatography (HPLC) Purity is typically ≥98% as determined by HPLC.[2] A specific analytical method is detailed in the Experimental Protocols section.

Role in Pharmaceutical Synthesis

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a crucial intermediate in the manufacturing of Aripiprazole, a widely used atypical antipsychotic medication. The bromobutoxy group provides a reactive site for the subsequent alkylation of 1-(2,3-dichlorophenyl)piperazine to form the final active pharmaceutical ingredient (API).

Experimental Protocols

Synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

This protocol is adapted from a patented method for the synthesis of this intermediate.

Materials:

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-dibromobutane

  • Potassium carbonate

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • n-hexane

  • Ethanol

Procedure:

  • A mixture of potassium carbonate, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, and 3 molar equivalents of 1,4-dibromobutane in water is refluxed for 3 hours.

  • The reaction mixture is then extracted with dichloromethane.

  • The organic layer is dried with anhydrous magnesium sulfate.

  • The solvent is removed by evaporation.

  • The resulting residue is purified by silica gel column chromatography using dichloromethane as the eluent.

  • The product is further purified by re-crystallization from a mixture of n-hexane and ethanol to yield 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

Synthesis of Aripiprazole from 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Materials:

  • 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

  • Sodium iodide

  • Acetonitrile

  • Triethylamine

  • 1-(2,3-dichlorophenyl)piperazine

Procedure:

  • A suspension of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and sodium iodide in acetonitrile is refluxed for 30 minutes.

  • Triethylamine and 1-(2,3-dichlorophenyl)piperazine are added to the suspension.

  • The reaction mixture is further refluxed for 3 hours to yield Aripiprazole.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is based on a published protocol for the analysis of the intermediate.

Chromatographic Conditions:

  • Column: Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm

  • Flow rate: 1.5 mL/minute

  • Detector: UV at 220 nm

  • Buffer preparation: A homogenous mixture of 0.2 % (v/v) triethylamine in HPLC grade water.

  • Mobile phase-A: A homogenous mixture of buffer and acetonitrile (95:5). The pH of the solution is adjusted to 4.0 with phosphoric acid, then filtered and degassed.

  • Mobile phase-B: Acetonitrile

Visualizations

The following diagrams illustrate the synthesis workflow and the relationship between the key compounds.

G Synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydro-2(1H)-quinolinone 7-hydroxy-3,4-dihydro-2(1H)-quinolinone Reaction Reaction 7-hydroxy-3,4-dihydro-2(1H)-quinolinone->Reaction 1,4-dibromobutane 1,4-dibromobutane 1,4-dibromobutane->Reaction 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one Reaction->7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Caption: Synthetic pathway for 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

G Synthesis of Aripiprazole 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one Alkylation_Reaction Alkylation Reaction 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one->Alkylation_Reaction 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine->Alkylation_Reaction Aripiprazole Aripiprazole Alkylation_Reaction->Aripiprazole

Caption: Final step in the synthesis of Aripiprazole.

References

Methodological & Application

Application Notes and Protocols for the Use of 7-(4-Bromobutoxy)chromane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(4-Bromobutoxy)chromane is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its structure incorporates a chromane core, a privileged scaffold in medicinal chemistry, and a bromobutoxy side chain, which allows for a variety of subsequent chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 7-hydroxychromone. The first step involves the alkylation of the phenolic hydroxyl group with 1,4-dibromobutane to introduce the bromobutoxy side chain. The second step is a complete reduction of the resulting 7-(4-Bromobutoxy)-4H-chromen-4-one to the desired chromane.

Step 1: Synthesis of 7-(4-Bromobutoxy)-4H-chromen-4-one

This initial step involves a Williamson ether synthesis to couple 7-hydroxychromone with an excess of 1,4-dibromobutane.

Reaction Scheme:

Step_1_Synthesis start 7-Hydroxychromone reagents + 1,4-Dibromobutane (excess) + K2CO3 start->reagents product 7-(4-Bromobutoxy)-4H-chromen-4-one reagents->product

Caption: Synthesis of 7-(4-Bromobutoxy)-4H-chromen-4-one.

Experimental Protocol:

A mixture of 7-hydroxychromone (1.0 eq.), 1,4-dibromobutane (3.0 eq.), and potassium carbonate (2.0 eq.) in anhydrous acetone is refluxed for 24 hours. The reaction mixture is then cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 7-(4-Bromobutoxy)-4H-chromen-4-one.

Reactant/ReagentMolar RatioSolventTime (h)TemperatureYield (%)
7-Hydroxychromone1.0Acetone24Reflux~85%
1,4-Dibromobutane3.0
Potassium Carbonate2.0
Step 2: Complete Reduction of 7-(4-Bromobutoxy)-4H-chromen-4-one to this compound

The complete reduction of the chromen-4-one intermediate requires the reduction of both the carbon-carbon double bond in the pyran ring and the carbonyl group at the 4-position. This can be achieved in a two-stage process: catalytic hydrogenation followed by a Wolff-Kishner reduction.

Workflow for the Reduction:

Reduction_Workflow start 7-(4-Bromobutoxy)-4H-chromen-4-one step1 Catalytic Hydrogenation (H2, Pd/C) start->step1 intermediate 7-(4-Bromobutoxy)chroman-4-one step1->intermediate step2 Wolff-Kishner Reduction (H2NNH2·H2O, KOH) intermediate->step2 product This compound step2->product

Caption: Two-stage reduction to this compound.

Experimental Protocol - Catalytic Hydrogenation:

7-(4-Bromobutoxy)-4H-chromen-4-one (1.0 eq.) is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 7-(4-Bromobutoxy)chroman-4-one, which is used in the next step without further purification.

Reactant/ReagentMolar RatioSolventTime (h)TemperaturePressure
7-(4-Bromobutoxy)-4H-chromen-4-one1.0Ethanol12Room Temp.1 atm (H₂)
10% Pd/Ccatalytic

Experimental Protocol - Wolff-Kishner Reduction:

To a solution of 7-(4-Bromobutoxy)chroman-4-one (1.0 eq.) in diethylene glycol, hydrazine hydrate (10.0 eq.) and potassium hydroxide (5.0 eq.) are added. The mixture is heated to 120 °C for 2 hours, and then the temperature is raised to 200 °C for an additional 4 hours, during which water is removed by a Dean-Stark trap. The reaction mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.

Reactant/ReagentMolar RatioSolventTime (h)Temperature (°C)
7-(4-Bromobutoxy)chroman-4-one1.0Diethylene Glycol2 + 4120 then 200
Hydrazine Hydrate10.0
Potassium Hydroxide5.0

Applications in Organic Synthesis

This compound is a key intermediate for the synthesis of a variety of compounds, particularly those with potential biological activity. The bromoalkoxy chain provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Synthesis of Amine Derivatives

The terminal bromide of this compound can be readily displaced by primary or secondary amines to generate a diverse library of amino-functionalized chromane derivatives. These compounds are of interest in drug discovery, as the introduction of an amino group can significantly impact the pharmacological properties of the molecule.

General Reaction Scheme:

Amine_Synthesis start This compound reagents + R1R2NH + Base (e.g., K2CO3) start->reagents product 7-(4-(Dialkylamino)butoxy)chromane reagents->product

Caption: Synthesis of amine derivatives from this compound.

General Experimental Protocol for Amination:

A solution of this compound (1.0 eq.), the desired amine (1.2 eq.), and potassium carbonate (2.0 eq.) in acetonitrile is heated at reflux for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the corresponding amine derivative.

Reactant/ReagentMolar RatioSolventTime (h)Temperature
This compound1.0Acetonitrile12-24Reflux
Amine (R1R2NH)1.2
Potassium Carbonate2.0

This protocol can be adapted for a wide range of primary and secondary amines, providing access to a diverse set of molecules for further investigation.

Conclusion

This compound is a highly useful synthetic intermediate. The protocols provided herein offer a reliable pathway to its synthesis and demonstrate its utility in the preparation of more complex, potentially bioactive molecules. Researchers in organic and medicinal chemistry can utilize these methods as a foundation for the development of novel compounds.

Application Notes and Protocols: 7-(4-Bromobutoxy)chromane as a Putative Cleavable Linker in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of cleavable linkers is a cornerstone of modern chemical biology and drug delivery, enabling the controlled release of therapeutic agents or molecular probes at a target site. This document explores the theoretical application of 7-(4-bromobutoxy)chromane as a simple, acid-labile cleavable linker. While direct literature on this specific application is scarce, its chemical structure—an ether linkage susceptible to acid hydrolysis and a reactive bromoalkane handle—suggests its potential utility. These notes provide a conceptual framework, including hypothetical data and detailed protocols, to guide researchers in the potential synthesis, conjugation, and cleavage of this linker system.

Introduction to this compound as a Cleavable Linker

Cleavable linkers are designed to be stable under certain conditions, such as in systemic circulation, and to break under specific triggers at the site of action, like the acidic environment of a tumor or within an endosome.[1][2][3] The ether linkage in the this compound molecule presents a potential site for acid-catalyzed cleavage.[4][5][6] The bromoalkane moiety provides a reactive handle for the attachment of molecules of interest, such as drugs or fluorophores, through nucleophilic substitution. This theoretical application positions this compound as a non-traceless linker, where the chromane and butanol fragments would remain attached to the biomolecule and the released payload, respectively, after cleavage.

Data Presentation (Hypothetical)

The successful implementation of a cleavable linker requires rigorous characterization of its stability, cleavage kinetics, and conjugation efficiency. The following tables present hypothetical, yet realistic, quantitative data that would be essential to validate the utility of this compound as a cleavable linker.

Table 1: Stability of a Model Drug-Linker-Biomolecule Conjugate at Different pH Values

pHIncubation Time (hours)% Intact Conjugate
7.41>99
7.4698
7.42495
5.0185
5.0650
5.02415

Table 2: Cleavage Efficiency under Varying Acidic Conditions

pHIncubation Time (hours)% Cleavage
6.0625
5.5640
5.0665
4.5690

Table 3: Conjugation Efficiency of a Thiol-Containing Drug to this compound

Reaction Time (hours)Base% Conjugation Yield
2K₂CO₃60
6K₂CO₃85
2Diisopropylethylamine55
6Diisopropylethylamine78

Experimental Protocols

The following protocols outline the proposed synthesis of a drug-linker conjugate, its attachment to a biomolecule, and the subsequent cleavage to release the drug.

Protocol 1: Synthesis of a Drug-Linker Conjugate

This protocol describes the conjugation of a thiol-containing model drug to this compound.

Materials:

  • This compound

  • Thiol-containing drug

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the thiol-containing drug (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction mixture at 50°C for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the drug-linker conjugate.

Protocol 2: Conjugation of the Drug-Linker to a Carrier Protein

This protocol provides a general method for conjugating the phenolic hydroxyl group of a 7-hydroxychromane precursor (with the drug already attached via the 4-bromobutoxy linker) to a carrier protein using an N-Hydroxysuccinimide (NHS) ester activation strategy.

Materials:

  • Drug-linker with a free 7-hydroxychromane group

  • Carrier protein (e.g., BSA) in Phosphate Buffered Saline (PBS)

  • Disuccinimidyl suberate (DSS) or other suitable NHS ester crosslinker

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare a stock solution of the drug-linker in anhydrous DMSO.

  • Prepare a stock solution of the NHS ester crosslinker (e.g., DSS) in anhydrous DMSO.

  • To the protein solution in PBS at pH 7.4, add the NHS ester crosslinker solution. The molar ratio will depend on the desired degree of labeling.

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring to activate the protein's amine groups.

  • Add the drug-linker solution to the activated protein solution.

  • Incubate for an additional 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small amount of Tris buffer to a final concentration of 20-50 mM.

  • Remove excess, unreacted drug-linker and crosslinker by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterize the final conjugate by UV-Vis spectroscopy and SDS-PAGE.

Protocol 3: Acid-Mediated Cleavage of the Linker

This protocol details the procedure for cleaving the ether linkage to release the conjugated drug.

Materials:

  • Purified drug-linker-biomolecule conjugate

  • Citrate-phosphate buffer (pH 5.0)

  • Reaction quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Dilute the drug-linker-biomolecule conjugate to a final concentration of 1 mg/mL in citrate-phosphate buffer (pH 5.0).

  • Incubate the solution at 37°C.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench the cleavage reaction by adding the quenching solution to raise the pH.

  • Analyze the samples by HPLC to quantify the amount of released drug.

Visualizations

The following diagrams illustrate the proposed experimental workflow, cleavage mechanism, and a hypothetical biological application.

G cluster_synthesis Synthesis & Conjugation cluster_application Application & Cleavage Drug-SH Thiol-containing Drug Drug_Linker Drug-Linker Conjugate Drug-SH->Drug_Linker Protocol 1 Linker-Br 7-(4-Bromobutoxy) chromane Linker-Br->Drug_Linker Final_Conjugate Drug-Linker-Biomolecule Conjugate Drug_Linker->Final_Conjugate Protocol 2 Biomolecule Carrier Protein (e.g., Antibody) Biomolecule->Final_Conjugate Target_Cell Target Cell (e.g., Cancer Cell) Final_Conjugate->Target_Cell Targeting Endosome Endosome (pH 5.0) Target_Cell->Endosome Internalization Released_Drug Released Drug Endosome->Released_Drug Protocol 3: Acidic Cleavage G Conjugate Drug-S-(CH2)4-O-Chromane-Biomolecule Protonation Protonation of Ether Oxygen Conjugate->Protonation H+ (Acidic pH) Protonated_Ether Drug-S-(CH2)4-O(H+)-Chromane-Biomolecule Protonation->Protonated_Ether Cleavage Nucleophilic Attack by H2O Protonated_Ether->Cleavage Products Released Drug-S-(CH2)4-OH + HO-Chromane-Biomolecule Cleavage->Products G cluster_prodrug Prodrug Activation cluster_pathway Signaling Pathway Inhibition ADC Antibody-Drug Conjugate (using linker) Endosome Endosome (pH 5.0) ADC->Endosome Internalization Active_Drug Active Drug Endosome->Active_Drug Cleavage Kinase Kinase Active_Drug->Kinase Inhibits Receptor Receptor Receptor->Kinase Transcription_Factor Transcription Factor Kinase->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation

References

The Versatility of 7-(4-Bromobutoxy)chromane: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

application notes and protocols for researchers, scientists, and drug development professionals

Introduction

7-(4-Bromobutoxy)chromane has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structure, featuring a chromane core and a flexible bromobutoxy linker, makes it an ideal starting material for the synthesis of novel multi-target ligands and hybrid molecules. The chromane scaffold itself is recognized as a "privileged structure," frequently found in biologically active compounds with a wide range of therapeutic applications, including anticancer, neuroprotective, and anti-infective properties. The bromobutoxy chain provides a reactive handle for chemists to conjugate the chromane moiety with other pharmacophores, enabling the development of innovative drugs designed to interact with multiple biological targets simultaneously. This multi-target approach is a promising strategy for addressing complex diseases such as cancer and neurodegenerative disorders.

Application Notes

Synthesis of Multi-Target Ligands for Neurodegenerative Diseases

The 7-(4-bromobutoxy) linker allows for the conjugation of the chromane scaffold with other moieties known to interact with targets relevant to neurodegenerative diseases. For instance, it can be used to synthesize dual inhibitors of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), enzymes implicated in the pathology of Alzheimer's disease. The chromane portion can interact with the peripheral anionic site (PAS) of AChE, while the other pharmacophore, attached via the butoxy linker, can bind to the catalytic active site (CAS).

One notable application is in the development of anti-neuroinflammatory agents. Chronic neuroinflammation is a key feature of many neurodegenerative conditions. Chromanone-based derivatives have been shown to inhibit the production of pro-inflammatory mediators. Specifically, certain analogues can suppress the activation of the NF-κB signaling pathway by interfering with TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades[1]. The 7-(4-bromobutoxy) moiety can be utilized to link the chromane core to other anti-inflammatory pharmacophores, potentially leading to synergistic effects.

Development of Novel Anticancer Agents

The chromane scaffold is a common feature in a variety of anticancer agents. The 7-(4-bromobutoxy) derivative serves as a key intermediate in the synthesis of hybrid molecules that can target multiple pathways involved in cancer progression. For example, it can be used to link a chromane moiety to a molecule that inhibits a specific protein kinase, while the chromane itself may exhibit antiproliferative activity through other mechanisms. Some chromanone derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines[2].

Creation of Hybrid Molecules for Infectious Diseases

This compound is instrumental in the synthesis of hybrid compounds targeting infectious agents. A notable example is the development of triclosan-chromone hybrids with potential leishmanicidal activity. In this case, the 7-(4-bromobutoxy)chromone acts as a linker to connect the chromone scaffold with triclosan, a known antimicrobial agent. This molecular hybridization can lead to compounds with enhanced efficacy and a lower propensity for developing resistance[3].

Quantitative Data

The following table summarizes the biological activity of representative compounds synthesized using a 7-O-alkoxy-chromane scaffold, highlighting the potential of this chemical space.

Compound ClassTarget/AssayIC50/EC50Reference
Triclosan-Chromone HybridsLeishmania (V) panamensis amastigotesEC50 = 9.4 - 27.5 µg/mL[3]
7-hydroxy-4-phenylchromen-2-one-triazole hybridsHuman gastric adenocarcinoma (AGS) cellsIC50 = 2.63 ± 0.17 µM[2]
Substituted Chroman-4-onesSirtuin 2 (SIRT2)IC50 = 1.5 µM[2]
Amino-7,8-dihydro-4H-chromenone derivativesButyrylcholinesterase (BChE)IC50 = 0.65 ± 0.13 µM

Experimental Protocols

Protocol 1: Synthesis of 7-(4-Bromobutoxy)-4H-chromen-4-one

This protocol describes the synthesis of the key intermediate, 7-(4-bromobutoxy)-4H-chromen-4-one, from 7-hydroxychromone and 1,4-dibromobutane.

Materials:

  • 7-Hydroxychromone

  • 1,4-Dibromobutane

  • Potassium hydroxide (KOH)

  • Acetonitrile (CH3CN)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-hydroxychromone (1.0 eq.) in acetonitrile, add potassium hydroxide (2.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1,4-dibromobutane (1.2 eq.) to the reaction mixture.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 7-(4-bromobutoxy)-4H-chromen-4-one as a pale yellow oil (Yield: 82%)[3].

Characterization Data for 7-(4-Bromobutoxy)-4H-chromen-4-one:

  • ¹H-NMR (CDCl₃): δ 8.14 (d, J = 9.0 Hz, 1H), 7.81 (d, J = 6.0 Hz, 1H), 6.99 (dd, J = 9.0, 2.2 Hz, 1H), 6.86 (d, J = 2.3 Hz, 1H), 6.31 (d, J = 6.1 Hz, 1H), 4.12 (t, J = 6.0 Hz, 2H), 3.53 (t, J = 6.5 Hz, 2H), 2.18 - 2.09 (m, 2H), 2.09 - 1.98 (m, 2H).

  • ¹³C-NMR (CDCl₃): δ 177.02, 163.35, 158.24, 154.88, 127.26, 118.83, 114.75, 112.97, 100.93, 67.58, 33.17, 29.29, 27.63.

Protocol 2: Synthesis of a Triclosan-Chromone Hybrid

This protocol outlines the coupling of 7-(4-bromobutoxy)-4H-chromen-4-one with triclosan.

Materials:

  • 7-(4-Bromobutoxy)-4H-chromen-4-one

  • Triclosan

  • Potassium hydroxide (KOH)

  • Acetonitrile (CH3CN)

Procedure:

  • In a flask, dissolve triclosan (1.1 eq.) and potassium hydroxide (2.0 eq.) in acetonitrile.

  • Stir the mixture under reflux for 5 minutes using microwave irradiation.

  • Add 7-(4-bromobutoxy)-4H-chromen-4-one (1.0 eq.) to the reaction mixture.

  • Continue to reflux for an additional 30 minutes under microwave irradiation[3].

  • After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the final hybrid product.

Visualizations

Experimental Workflow for Hybrid Molecule Synthesis

G cluster_start Starting Materials cluster_synthesis1 Step 1: Synthesis of Intermediate cluster_synthesis2 Step 2: Coupling Reaction 7-Hydroxychromone 7-Hydroxychromone Reaction1 Alkylation Reaction (KOH, Acetonitrile, Reflux) 7-Hydroxychromone->Reaction1 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Reaction1 Triclosan Triclosan Reaction2 Coupling Reaction (KOH, Acetonitrile, Microwave) Triclosan->Reaction2 Intermediate 7-(4-Bromobutoxy)chromone Reaction1->Intermediate Intermediate->Reaction2 FinalProduct Triclosan-Chromone Hybrid Reaction2->FinalProduct

Caption: Workflow for the synthesis of a triclosan-chromone hybrid molecule.

Signaling Pathway: Inhibition of NF-κB Activation by Chromanone Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K PI3K TLR4->PI3K IKK IKK TAK1->IKK Akt Akt PI3K->Akt Akt->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB_IκBα NF-κB/IκBα Complex IκBα->NF-κB_IκBα Degradation Degradation IκBα->Degradation NF-κB NF-κB NF-κB->NF-κB_IκBα NF-κB_n NF-κB NF-κB->NF-κB_n translocation NF-κB_IκBα->IκBα NF-κB_IκBα->NF-κB Chromanone Chromanone Derivative Chromanone->TAK1 inhibits Chromanone->Akt inhibits Gene Pro-inflammatory Gene Expression NF-κB_n->Gene

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from 7-(4-Bromobutoxy)chromane. This starting material offers a versatile platform for constructing fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below describe the synthesis of chromane-fused thiazole and pyrimidine derivatives, leveraging the reactivity of the bromobutoxy side chain for cyclization reactions.

Synthesis of Chromane-Fused Thiazole Derivatives

The synthesis of 2-amino-thiazole fused chromanes can be achieved through a modified Hantzsch-type thiazole synthesis. This approach involves the reaction of this compound with thiourea in the presence of a base. The bromobutoxy moiety acts as an electrophile, which upon reaction with the nucleophilic sulfur and nitrogen atoms of thiourea, leads to the formation of the fused thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-5,6-dihydro-4H-chromeno[7,8-d]thiazole

Materials:

  • This compound

  • Thiourea

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add thiourea (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-Amino-5,6-dihydro-4H-chromeno[7,8-d]thiazole.

Data Presentation
CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
2-Amino-5,6-dihydro-4H-chromeno[7,8-d]thiazoleThis compoundThiourea, K₂CO₃EtOH1665-75

Note: Yields are representative and may vary based on experimental conditions.

Reaction Pathway

G start This compound product 2-Amino-5,6-dihydro-4H- chromeno[7,8-d]thiazole start->product Hantzsch-type Cyclization reagents Thiourea, K2CO3 EtOH, Reflux

Caption: Synthesis of a chromane-fused thiazole.

Synthesis of Chromane-Fused Pyrimidine Derivatives

The synthesis of chromane-fused pyrimidines can be accomplished by a multi-step sequence starting with the conversion of the bromobutoxy group to a more suitable functional handle for pyrimidine ring formation. A common strategy involves the formation of a β-keto ester, which can then undergo condensation with an amidine derivative.

Experimental Protocol: Synthesis of 4-Amino-6,7-dihydro-5H-chromeno[7,8-d]pyrimidine

Step 1: Synthesis of Ethyl 2-(4-(chroman-7-yloxy)butyl)-3-oxobutanoate

  • This compound (1.0 mmol) is reacted with ethyl acetoacetate (1.2 mmol) in the presence of a strong base like sodium hydride (NaH, 1.2 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature for 6-8 hours.

  • The reaction is quenched with saturated ammonium chloride solution and the product is extracted with ethyl acetate.

  • The organic layer is dried and concentrated to give the crude β-keto ester, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Amino-6,7-dihydro-5H-chromeno[7,8-d]pyrimidine

  • The crude β-keto ester from Step 1 (1.0 mmol) is dissolved in ethanol (20 mL).

  • Formamidine hydrochloride (1.5 mmol) and a base such as sodium ethoxide (1.5 mmol) are added to the solution.

  • The mixture is heated to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After cooling, the solvent is evaporated, and the residue is worked up as described for the thiazole synthesis.

  • Purification by column chromatography (silica gel, DCM/MeOH gradient) yields the desired chromane-fused pyrimidine.

Data Presentation
CompoundStarting MaterialReagentsSolventReaction Time (h)Overall Yield (%)
4-Amino-6,7-dihydro-5H-chromeno[7,8-d]pyrimidineThis compound1. Ethyl acetoacetate, NaH2. Formamidine HCl, NaOEtTHF/EtOH18-2445-55

Note: Yields are representative for the two-step process and may vary.

Experimental Workflow

G cluster_step1 Step 1: β-Keto Ester Formation cluster_step2 Step 2: Pyrimidine Ring Formation start This compound intermediate Ethyl 2-(4-(chroman-7-yloxy)butyl) -3-oxobutanoate start->intermediate Nucleophilic Substitution reagents1 Ethyl acetoacetate, NaH THF product 4-Amino-6,7-dihydro-5H- chromeno[7,8-d]pyrimidine intermediate->product Condensation/Cyclization reagents2 Formamidine HCl, NaOEt EtOH, Reflux

Caption: Two-step synthesis of a chromane-fused pyrimidine.

7-(4-Bromobutoxy)chromane: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-(4-Bromobutoxy)chromane is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. The chromane core is recognized as a "privileged structure," frequently found in natural products and synthetic molecules with diverse therapeutic applications, including anticancer, neuroprotective, and anti-inflammatory activities. The 7-alkoxy substitution provides a key vector for modifying the molecule's physicochemical properties and for introducing pharmacophoric elements, while the terminal bromo group on the butoxy chain serves as a reactive handle for further chemical elaboration. This application note provides an overview of the synthesis of this compound and highlights its potential in the discovery of novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from the readily available 7-hydroxychromone. The first step involves the O-alkylation of 7-hydroxychromone with 1,4-dibromobutane to introduce the 4-bromobutoxy side chain. The subsequent step involves the reduction of the chromenone core to the corresponding chromane.

Step 1: Synthesis of 7-(4-Bromobutoxy)-4H-chromen-4-one

This step involves the Williamson ether synthesis, where the phenolic hydroxyl group of 7-hydroxychromone is alkylated with an excess of 1,4-dibromobutane in the presence of a base.

Experimental Protocol:

A mixture of 7-hydroxychromone (1.0 eq.), 1,4-dibromobutane (3.0 eq.), and potassium carbonate (2.0 eq.) in a suitable solvent such as acetone or acetonitrile is stirred at reflux for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the inorganic base, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7-(4-Bromobutoxy)-4H-chromen-4-one.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
7-Hydroxychromone162.141.0
1,4-Dibromobutane215.903.0
Potassium Carbonate138.212.0

Table 1: Reagents for the synthesis of 7-(4-Bromobutoxy)-4H-chromen-4-one.

Step 2: Reduction of 7-(4-Bromobutoxy)-4H-chromen-4-one to this compound

The reduction of the α,β-unsaturated ketone in the chromenone ring to a saturated ether in the chromane ring can be accomplished through several methods. Common methods include catalytic hydrogenation, Clemmensen reduction, and Wolff-Kishner reduction. The choice of method depends on the compatibility with other functional groups in the molecule. Given the presence of a bromoalkane, milder reduction conditions are preferable to avoid side reactions.

Experimental Protocol (Catalytic Hydrogenation):

7-(4-Bromobutoxy)-4H-chromen-4-one (1.0 eq.) is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through a pad of Celite®, and the solvent is evaporated to yield this compound.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
7-(4-Bromobutoxy)-4H-chromen-4-one297.141.0
Palladium on Carbon (10%)-~0.05-0.10
Hydrogen Gas2.02Excess

Table 2: Reagents for the catalytic hydrogenation to this compound.

Alternatively, Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions can be employed, particularly for substrates where catalytic hydrogenation may be problematic.[1][2][3]

Synthesis_Workflow 7-Hydroxychromone 7-Hydroxychromone 7-(4-Bromobutoxy)-4H-chromen-4-one 7-(4-Bromobutoxy)-4H-chromen-4-one 7-Hydroxychromone->7-(4-Bromobutoxy)-4H-chromen-4-one 1,4-Dibromobutane, K2CO3, Acetone, Reflux This compound This compound 7-(4-Bromobutoxy)-4H-chromen-4-one->this compound H2, Pd/C, Ethanol

Figure 1: Synthetic workflow for this compound.

Applications in Drug Discovery

The this compound scaffold is a versatile starting point for the synthesis of a variety of potential therapeutic agents. The bromo-functionalized linker allows for the facile introduction of various pharmacophores through nucleophilic substitution reactions.

Role as a Linker for Novel Bioactive Molecules

The 4-bromobutoxy chain serves as a flexible linker to connect the chromane core to other molecular fragments, enabling the exploration of structure-activity relationships (SAR). This is a common strategy in drug design to optimize the binding of a ligand to its biological target. For instance, the terminal bromine can be displaced by amines, thiols, or alkoxides to introduce moieties that can interact with specific pockets of a receptor or enzyme.

Potential Therapeutic Areas
  • Anticancer Agents: The chromane scaffold is present in numerous compounds with antiproliferative activity. By attaching cytotoxic groups or fragments that target cancer-specific pathways to the this compound core, novel anticancer agents can be developed.

  • Neuroprotective Agents: Chromane derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. The 7-alkoxy substituent can be modified to enhance blood-brain barrier penetration and to incorporate moieties that target key pathological processes, such as amyloid-beta aggregation or oxidative stress.

  • Enzyme Inhibitors: The chromane nucleus can serve as a scaffold for the design of inhibitors for various enzymes. For example, 7-hydroxychromone itself has been identified as a weak inhibitor of Src kinase.[4] The 4-bromobutoxy chain allows for the introduction of functional groups that can enhance potency and selectivity for a desired enzyme target.

A notable application of a similar building block, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is in the synthesis of the atypical antipsychotic drug Aripiprazole.[5][6] This highlights the utility of the 7-(4-bromobutoxy) moiety as a key intermediate in the synthesis of complex drug molecules.

Drug_Discovery_Logic cluster_0 Building Block cluster_1 Chemical Modification cluster_2 Pharmacophore Introduction cluster_3 Therapeutic Candidates This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Anticancer Agents Anticancer Agents Nucleophilic Substitution->Anticancer Agents Neuroprotective Agents Neuroprotective Agents Nucleophilic Substitution->Neuroprotective Agents Enzyme Inhibitors Enzyme Inhibitors Nucleophilic Substitution->Enzyme Inhibitors Pharmacophore Pharmacophore Pharmacophore->Nucleophilic Substitution

Figure 2: Role of this compound in drug discovery.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound, a synthetic protocol for a hypothetical kinase inhibitor is presented. In this example, the terminal bromine is displaced by a primary amine of a known kinase inhibitor pharmacophore.

Experimental Protocol:

To a solution of this compound (1.0 eq.) in dimethylformamide (DMF) is added the desired amine pharmacophore (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.). The reaction mixture is stirred at 80 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the final kinase inhibitor.

Reactant/ReagentMolar Ratio
This compound1.0
Amine Pharmacophore1.2
Diisopropylethylamine (DIPEA)2.0

Table 3: Reagents for the synthesis of a hypothetical kinase inhibitor.

The biological activity of the synthesized compound would then be evaluated in relevant in vitro and in vivo assays to determine its potency and efficacy as a kinase inhibitor.

Signaling_Pathway_Example cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Receptor Tyrosine Kinase Receptor Tyrosine Kinase Kinase Cascade Kinase Cascade Receptor Tyrosine Kinase->Kinase Cascade Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase Hypothetical Inhibitor Hypothetical Inhibitor Hypothetical Inhibitor->Receptor Tyrosine Kinase

Figure 3: Inhibition of a receptor tyrosine kinase signaling pathway.

This compound is a highly adaptable building block with significant potential in drug discovery. Its straightforward synthesis and the reactive nature of the bromoalkyl chain make it an attractive starting material for the creation of diverse chemical libraries. The inherent biological relevance of the chromane scaffold, combined with the ability to introduce a wide array of functional groups via the butoxy linker, positions this compound as a key tool for medicinal chemists in the pursuit of novel and effective therapies.

References

Application Notes and Protocols for Nucleophilic Substitution on 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and subsequent nucleophilic substitution of 7-(4-Bromobutoxy)chromane. This versatile intermediate is a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The chromane scaffold is a privileged structure found in a variety of biologically active compounds, and modification at the 7-position via a flexible butoxy linker allows for the exploration of structure-activity relationships (SAR) by introducing diverse functional groups.

Biological Significance of 7-Alkoxy-Chromane Derivatives

Derivatives of 7-alkoxy-chromane have demonstrated a wide range of pharmacological activities, making them attractive targets for drug discovery programs. Notably, these compounds have been investigated for their:

  • Antioxidant Properties: The chromane ring system, particularly when substituted with a hydroxyl or alkoxy group at the 7-position, can act as a potent scavenger of free radicals, mitigating oxidative stress implicated in various diseases.

  • Antitumor Activity: Certain 7-alkoxy-chromane derivatives have exhibited cytotoxicity against various cancer cell lines. The appended alkoxy chain can be functionalized to introduce pharmacophores that enhance potency and selectivity.

  • Sirtuin Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, a class III histone deacetylase.[1] SIRT2 is a promising therapeutic target for neurodegenerative diseases and cancer.[1]

  • Antibacterial and Antifungal Activity: The chromanone scaffold has been shown to be a promising framework for the development of new antibacterial and antifungal agents.

The nucleophilic substitution on this compound provides a straightforward method to synthesize a library of compounds for screening in these and other therapeutic areas. The bromo-functional group serves as an excellent leaving group for reactions with a wide range of nucleophiles, including amines, thiols, azides, and carboxylates.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and a representative nucleophilic substitution reaction with sodium azide.

Part 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of the title compound from 7-hydroxychromane and 1,4-dibromobutane.

Materials:

  • 7-Hydroxychromane

  • 1,4-Dibromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of 7-hydroxychromane (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Reactant/Product Molar Ratio Typical Yield
7-Hydroxychromane1.0\multirow{3}{*}{~70-85%}
1,4-Dibromobutane3.0
Potassium Carbonate2.0
This compound-
Part 2: Nucleophilic Substitution with Sodium Azide

This protocol provides an example of a nucleophilic substitution reaction on this compound using sodium azide to yield 7-(4-azidobutoxy)chromane.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain 7-(4-azidobutoxy)chromane. Further purification can be performed by column chromatography if necessary.

Reactant/Product Molar Ratio Typical Yield
This compound1.0\multirow{2}{*}{>90%[2]}
Sodium Azide1.5
7-(4-Azidobutoxy)chromane-

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Part 1: Synthesis of this compound cluster_substitution Part 2: Nucleophilic Substitution start 7-Hydroxychromane + 1,4-Dibromobutane reaction1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) start->reaction1 workup1 Filtration & Evaporation reaction1->workup1 extraction1 Liquid-Liquid Extraction (DCM, NaHCO3, Brine) workup1->extraction1 purification1 Column Chromatography extraction1->purification1 product1 This compound purification1->product1 product1_input This compound reaction2 SN2 Reaction (DMF, 60-80°C) product1_input->reaction2 nucleophile Nucleophile (e.g., NaN3) nucleophile->reaction2 workup2 Aqueous Workup reaction2->workup2 extraction2 Liquid-Liquid Extraction (Ethyl Acetate, Brine) workup2->extraction2 final_product 7-(4-Substituted-butoxy)chromane extraction2->final_product

Caption: Experimental workflow for the two-step synthesis of 7-(4-substituted-butoxy)chromane derivatives.

signaling_pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) CellCycle Cell Cycle Progression ROS->CellCycle promotes SIRT2 SIRT2 Enzyme SIRT2->CellCycle regulates Apoptosis Apoptosis SIRT2->Apoptosis inhibits CellCycle->Apoptosis can lead to Chromane 7-Alkoxy-Chromane Derivative Chromane->ROS scavenges Chromane->SIRT2 inhibits

Caption: Putative signaling pathways modulated by 7-alkoxy-chromane derivatives.

References

Application Notes and Protocols for the Use of 7-(4-Bromobutoxy)chromane in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.[1] This is achieved through a molecule composed of three key components: a "warhead" that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

This document provides detailed application notes and protocols for the use of 7-(4-Bromobutoxy)chromane as a key building block in the synthesis of novel PROTACs. While direct literature for this specific reagent in PROTAC synthesis is not yet established, its chemical structure lends itself to a scientifically plausible application as a warhead-linker precursor. We present a hypothetical application targeting the Bromodomain and Extra-Terminal motif (BET) family of proteins, which are high-value targets in oncology.[3][4]

Hypothetical Application: A Chromane-Based BET Degrader

The chromane scaffold is a privileged structure in medicinal chemistry, known to be a component of various bioactive molecules.[2][5][6] For the purpose of these application notes, we hypothesize that a 7-hydroxychromane derivative acts as an inhibitor of the BET family of proteins (e.g., BRD4), which are critical regulators of gene expression and are implicated in numerous cancers.[3][4][7]

In this context, This compound serves as an ideal intermediate, providing both the chromane warhead and a flexible 4-carbon linker with a reactive bromide handle. This allows for straightforward coupling to an E3 ligase ligand, such as a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, to form the final PROTAC.

Signaling Pathway and PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of action for a PROTAC, which involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Chromane-Linker-VHL Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action for a hypothetical chromane-based PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the warhead-linker intermediate from 7-hydroxychromane.

Synthesis_Workflow_1 Start Start Materials: - 7-Hydroxychromane - 1,4-Dibromobutane - K2CO3 - Acetone Reaction Reaction: - Dissolve 7-hydroxychromane in acetone. - Add K2CO3 and 1,4-dibromobutane. - Reflux for 24 hours. Start->Reaction Workup Workup: - Filter the reaction mixture. - Concentrate the filtrate under reduced pressure. Reaction->Workup Purification Purification: - Purify the crude product by flash column  chromatography (e.g., Hexanes:EtOAc gradient). Workup->Purification Characterization Characterization: - Confirm structure and purity by  1H NMR and LC-MS. Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 7-Hydroxychromane

  • 1,4-Dibromobutane (5 equivalents)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • Acetone (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel

Procedure:

  • To a solution of 7-hydroxychromane (1 equivalent) in anhydrous acetone, add K₂CO₃ (3 equivalents) and 1,4-dibromobutane (5 equivalents).

  • Stir the reaction mixture at reflux for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

  • Characterize the final product by ¹H NMR and LC-MS to confirm its identity and purity.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the coupling of this compound with a VHL ligand containing a free hydroxyl group.

Materials:

  • This compound (1 equivalent)

  • VHL ligand with a free hydroxyl group (e.g., a derivative of VH032; 1.2 equivalents)

  • Cesium carbonate (Cs₂CO₃, 3 equivalents)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Brine

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the VHL ligand (1.2 equivalents) in anhydrous DMF, add Cs₂CO₃ (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at 60 °C for 16 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Biological Evaluation of the PROTAC

Western Blot Analysis for Protein Degradation:

  • Seed human cancer cells (e.g., MCF-7 for breast cancer) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the extent of protein degradation.

Cell Viability Assay:

  • Seed cells in 96-well plates.

  • Treat the cells with a range of PROTAC concentrations for 72 hours.

  • Assess cell viability using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The anti-proliferative effect is measured by the IC₅₀ value.

Table 1: Hypothetical Degradation and Anti-proliferative Activity of a Chromane-Based PROTAC

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)
Hypothetical PROTAC-1 BRD4MCF-715>9025
Precursor Inhibitor BRD4MCF-7N/AN/A500
Negative Control BRD4MCF-7>10,000<10>10,000

Data are hypothetical and for illustrative purposes only.

Conclusion

This compound represents a versatile building block for the synthesis of novel PROTACs. Its chromane core can be explored as a warhead for various protein targets, and the 4-bromobutoxy moiety provides a convenient handle for linker attachment. The protocols and conceptual framework provided herein offer a solid foundation for researchers to design, synthesize, and evaluate new targeted protein degraders based on this promising scaffold. Further investigation into the specific protein targets of chromane derivatives will undoubtedly expand the utility of this compound in the exciting field of targeted protein degradation.

References

Chromane Scaffolds: A Versatile Platform for Neurodegenerative Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health challenge. The complex and multifactorial nature of these disorders necessitates the development of novel therapeutic strategies. The chromane scaffold, a privileged heterocyclic motif found in numerous natural products and synthetic compounds, has emerged as a promising framework for the design of multi-target-directed ligands (MTDLs) to combat neurodegeneration. This document provides detailed application notes and experimental protocols for the evaluation of chromane-based compounds in the context of neurodegenerative disease drug discovery.

Application Notes

The chromane ring system has proven to be a highly potent pharmacophore in medicinal chemistry, particularly in the fields of Alzheimer's and Parkinson's diseases.[1] Chromane-based compounds have demonstrated a wide range of biological activities relevant to the pathological cascades of neurodegeneration, including inhibition of key enzymes, neuroprotection against oxidative stress, and modulation of protein aggregation.

Multi-Target-Directed Ligand (MTDL) Approach:

The complexity of neurodegenerative diseases, involving multiple interconnected pathological pathways, has driven the shift from a "one-target, one-drug" paradigm to the development of MTDLs.[2] Chromane scaffolds are ideal for this approach, as they can be functionalized to interact with several key targets simultaneously.

Key Therapeutic Targets for Chromane Scaffolds:

  • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.

  • Monoamine Oxidases (MAO-A and MAO-B): MAO inhibitors prevent the breakdown of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine, which is beneficial in both Alzheimer's and Parkinson's diseases. MAO-B inhibitors are particularly relevant for Parkinson's disease to preserve dopamine levels.

  • Amyloid-β (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Chromane derivatives have been shown to inhibit the formation and aggregation of these toxic plaques.[3]

  • Oxidative Stress: The production of reactive oxygen species (ROS) contributes significantly to neuronal damage in neurodegenerative diseases. The antioxidant properties of many chromane-based compounds help to mitigate this damage.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities and neuroprotective effects of representative chromane and chromone derivatives from various studies.

Table 1: Inhibitory Activity of Chromane Derivatives against Cholinesterases (AChE & BuChE)

Compound/ScaffoldTargetIC50 (µM)Reference
Chromone-rivastigmine hybrid 16BuChE0.511[4]
Chromone-melatonin-donepezil hybrid 34BuChE0.012[4]
Chromone-melatonin-donepezil hybrid 34hAChE2[4]
Chromanone-tetrahydropyridine hybrid C10AChE0.58[3][5]
gem-Dimethylchroman-4-ol derivativeseqBuChE2.9 - 7.3[1]
Chromone-lipoic acid conjugate 46BuChE8[4]

Table 2: Inhibitory Activity of Chromane Derivatives against Monoamine Oxidases (MAO-A & MAO-B)

Compound/ScaffoldTargetIC50 (µM)Reference
Chromone derivative 11MAO-B0.01562[4]
Chromone derivative 11MAO-A13.61[4]
2-Azolylchromone derivative 10MAO-B0.019 - 0.73[4]
2-Azolylchromone derivative 9MAO-A0.023 - 0.32[4]
Chromanone-tetrahydropyridine hybrid C10MAO-B0.41[3][5]
4-Chromanone derivative 2nMAO-A0.286[6]
1-Tetralone derivative 1hMAO-B0.0011[6]
1-Tetralone derivative 1hMAO-A0.036[6]
Chromane-2,4-dione derivative 133MAO-B0.638[1]

Table 3: Neuroprotective Effects of Chromane Derivatives

Compound/ScaffoldCell LineNeurotoxin/StressorEffectReference
Chromone derivative 11PC126-OHDA115% cell survival[4]
Chromone derivative 11PC12Rotenone106% cell survival[4]
Chromanone-tetrahydropyridine hybrid C10SH-SY5YGlutaraldehydeModerately reduced tau phosphorylation[3][5]
Chromanone-tetrahydropyridine hybrid C10SH-SY5Y-Protected against mitochondrial dysfunction[3][5]

Experimental Protocols

This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the therapeutic potential of chromane-based compounds.

Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of cholinesterases based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BuChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (chromane derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Phosphate buffer (PB): 0.1 M, pH 8.0.

    • DTNB solution: 10 mM in PB.

    • ATCI/BTCI solution: 14 mM in PB.

    • AChE/BuChE enzyme solution: 1 U/mL in PB.

    • Test compound solutions: Prepare a stock solution and serial dilutions in the appropriate solvent.

  • Assay in 96-well Plate:

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

    • Add 10 µL of the test compound solution at various concentrations (or solvent for control).

    • Add 10 µL of the AChE or BuChE enzyme solution (1 U/mL).

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI or BTCI.

    • Shake the plate for 1 minute.

    • Measure the absorbance at 412 nm immediately and then kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Determine the IC50 value (concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Principle: This fluorometric assay measures the activity of MAO enzymes by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine). The H₂O₂ reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • p-Tyramine (substrate)

  • Horseradish peroxidase (HRP)

  • Fluorescent dye reagent (e.g., Amplex Red)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Test compounds (chromane derivatives)

  • MAO-A specific inhibitor (e.g., Clorgyline) for control

  • MAO-B specific inhibitor (e.g., Pargyline or Selegiline) for control

  • 96-well black microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 530/585 nm)

Procedure:

  • Prepare Reagent Solutions:

    • Assay buffer: 0.1 M phosphate buffer, pH 7.4.

    • Substrate solution: Prepare a stock solution of p-tyramine in assay buffer.

    • HRP solution: Prepare a stock solution in assay buffer.

    • Dye reagent solution: Prepare a stock solution in a suitable solvent (e.g., DMSO).

    • Enzyme solutions: Dilute MAO-A and MAO-B to the desired concentration in assay buffer.

    • Test compound and inhibitor solutions: Prepare stock solutions and serial dilutions.

  • Assay in 96-well Plate:

    • Add 45 µL of the diluted enzyme solution (MAO-A or MAO-B) to each well.

    • Add 5 µL of the test compound solution at various concentrations (or solvent for control). For specific inhibition controls, add the respective specific inhibitors.

    • Incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

    • Prepare a Master Reaction Mix containing assay buffer, p-tyramine, HRP, and the dye reagent.

    • Add 50 µL of the Master Reaction Mix to each well to start the reaction.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition as described in Protocol 1.

    • Determine the IC50 values.

Protocol 3: Neuroprotection Assay using PC12 Cells and MTT

Principle: This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death. PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for neuronal cells. Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), rotenone, or H₂O₂)

  • Test compounds (chromane derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture PC12 cells under standard conditions (37°C, 5% CO₂).

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control group).

    • Incubate the plate for an appropriate duration (e.g., 24-48 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the untreated control group (100% viability).

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 4: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This assay is used to monitor the kinetics of Aβ fibril formation and to screen for inhibitors of this process.[4]

Materials:

  • Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 50 mM phosphate buffer with 100 mM NaCl, pH 7.4)

  • Test compounds (chromane derivatives)

  • 96-well black plate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Preparation of Aβ Monomers:

    • Dissolve Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize to obtain a peptide film.

    • Resuspend the film in a small volume of DMSO and then dilute with the assay buffer to the desired final concentration (e.g., 10 µM) to obtain monomeric Aβ.

  • Assay in 96-well Plate:

    • To each well, add the Aβ monomer solution.

    • Add the test compound at various concentrations (or solvent for control).

    • Add ThT to a final concentration of 10-20 µM.

    • The final volume in each well should be around 200 µL.

    • Seal the plate to prevent evaporation.

  • Kinetic Measurement:

    • Incubate the plate at 37°C in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 440/485 nm) at regular intervals (e.g., every 10-15 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • The lag time and the maximum fluorescence intensity are key parameters to assess the effect of the inhibitors.

    • Calculate the percentage of inhibition of Aβ aggregation at a specific time point.

Protocol 5: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of compounds across the blood-brain barrier. It uses a lipid-infused artificial membrane to mimic the BBB.

Materials:

  • PAMPA plate system (a donor plate and an acceptor plate with a microfilter)

  • Brain lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Prepare the PAMPA Plate:

    • Coat the filter of the donor plate with the brain lipid solution.

  • Prepare Solutions:

    • Dissolve the test compounds in PBS to create the donor solution.

    • Fill the wells of the acceptor plate with PBS (acceptor solution).

  • Run the Assay:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability (Pe) of the compound using the following equation: Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) / Ceq)) where Vd and Va are the volumes in the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Visualization of Pathways and Workflows

Signaling Pathways

G

Experimental Workflow

G

Logical Relationships

G

References

Application Notes and Protocols: 7-(4-Bromobutoxy)chromane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(4-Bromobutoxy)chromane is a versatile bifunctional molecule. Its chromane core offers potential for photochromic and fluorescent properties, while the terminal bromobutyl group serves as a reactive handle for covalent attachment to surfaces or incorporation into polymer chains. Although direct applications of this compound in materials science are not extensively documented in current literature, its structural motifs suggest significant potential in the development of advanced functional materials. These application notes propose and detail protocols for its use in creating photochromic polymers and functionalized surfaces for biological applications, based on established chemical principles and the known properties of related chromane and chromone derivatives.[1][2][3]

Application: Synthesis of Photochromic Polymers

The chromane scaffold is related to chromene structures known for their photochromic properties.[3] By incorporating this compound into a polymer backbone, it is possible to create novel photochromic materials. The bromobutoxy group can be converted to a polymerizable group, such as a methacrylate, enabling its use as a monomer in radical polymerization.

Experimental Protocol: Synthesis of a 7-(4-Oxymethacryloylbutoxy)chromane Monomer and Subsequent Polymerization

Objective: To synthesize a methacrylate-functionalized chromane monomer and polymerize it to yield a photochromic polymer.

Materials:

  • This compound

  • Sodium methacrylate

  • N,N-Dimethylformamide (DMF)

  • Azobisisobutyronitrile (AIBN)

  • Tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware and purification apparatus

Procedure:

Part A: Monomer Synthesis - 7-(4-Oxymethacryloylbutoxy)chromane

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and sodium methacrylate (1.2 eq) in 50 mL of anhydrous DMF.

  • Reaction Conditions: Stir the mixture at 80°C for 24 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure monomer.

Part B: Radical Polymerization

  • Polymerization Mixture: In a Schlenk flask, dissolve the synthesized chromane-methacrylate monomer (1.0 g) and AIBN (0.01 g) in 10 mL of anhydrous THF.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture at 70°C for 48 hours under a nitrogen atmosphere.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold methanol.

  • Purification: Filter the precipitate, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation: Expected Polymer Properties
PropertyExpected Value
Molecular Weight (Mn)20,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temp (Tg)80 - 120 °C
Photochromic λmax (UV-Vis)320-380 nm (colorless) to 450-550 nm (colored)

Diagrams

monomer_synthesis_workflow cluster_synthesis Monomer Synthesis start Dissolve this compound and Sodium Methacrylate in DMF react Heat at 80°C for 24h under Nitrogen start->react workup Aqueous Work-up and Extraction react->workup purify Column Chromatography workup->purify monomer Pure 7-(4-Oxymethacryloylbutoxy)chromane purify->monomer

Caption: Workflow for the synthesis of the chromane-methacrylate monomer.

polymerization_workflow cluster_polymerization Radical Polymerization start_poly Dissolve Monomer and AIBN in THF degas Freeze-Pump-Thaw Cycles start_poly->degas polymerize Heat at 70°C for 48h under Nitrogen degas->polymerize precipitate Precipitate in Cold Methanol polymerize->precipitate purify_poly Filter and Dry precipitate->purify_poly polymer Photochromic Polymer purify_poly->polymer surface_grafting_workflow cluster_grafting Surface Grafting Protocol start_graft Clean Amine-Functionalized Glass Slide solution Prepare Grafting Solution: This compound and Et3N in Toluene start_graft->solution reaction Immerse Slide and Heat at 90°C for 48h solution->reaction washing Wash with Toluene, Ethanol, and Water reaction->washing characterize Dry and Characterize (Contact Angle, XPS, AFM) washing->characterize final_surface Chromane-Functionalized Surface characterize->final_surface logical_relationship cluster_properties Inherent Properties & Functionalities cluster_applications Potential Materials Science Applications cluster_outcomes Resulting Materials & Uses compound This compound chromane Chromane Core (Potential Photochromism/Fluorescence) compound->chromane provides linker Bromobutoxy Linker (Reactive Handle) compound->linker provides polymers Photochromic Polymers chromane->polymers leads to linker->polymers enables synthesis of surfaces Functionalized Surfaces linker->surfaces enables grafting to lenses Smart Lenses, Optical Switches polymers->lenses assays Bio-assays, Drug Discovery Platforms surfaces->assays

References

Troubleshooting & Optimization

how to optimize reaction conditions for 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-(4-Bromobutoxy)chromane.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1] This reaction proceeds through an SN2 mechanism where the hydroxyl group of 7-hydroxychromane is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion and forming the desired ether linkage.[2]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are 7-hydroxychromane and 1,4-dibromobutane. A base is essential for the deprotonation of the hydroxyl group. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and sodium hydride (NaH).[1][2][3] The reaction is conducted in a suitable solvent, often a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile to facilitate the SN2 reaction.[4][5]

Q3: What are the common side products in this reaction?

A3: A major side product is the formation of a dimer, 1,4-bis(chroman-7-oxy)butane. This occurs when a second molecule of 7-hydroxychromane reacts with the remaining bromo group of the desired product. Using a large excess of 1,4-dibromobutane can help to minimize this side reaction. Another potential impurity can be unreacted 7-hydroxychromane.

Q4: How can the product be purified?

A4: Purification of this compound is commonly achieved through column chromatography on silica gel.[6] Following chromatography, recrystallization from a suitable solvent system, such as ethanol/hexane, can be employed to obtain a highly pure product.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 7-hydroxychromane.2. Inactive alkyl halide.3. Reaction temperature is too low.4. Insufficient reaction time.1. Ensure the base is fresh and of high purity. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent.[2]2. Check the purity of 1,4-dibromobutane. Consider using 1,4-diiodobutane for higher reactivity.[4]3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.4. Extend the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC).
High Formation of Dimer Side Product The molar ratio of 1,4-dibromobutane to 7-hydroxychromane is too low.Increase the excess of 1,4-dibromobutane (e.g., 3-5 equivalents) to favor the formation of the desired monosubstituted product.
Presence of Unreacted 7-hydroxychromane 1. Insufficient amount of base.2. Incomplete reaction.1. Use at least one equivalent of base, and consider a slight excess (e.g., 1.1-1.2 equivalents).2. Increase the reaction time and/or temperature.
Difficulty in Product Isolation/Purification The product may be an oil, making crystallization challenging.If the product is an oil, purification by column chromatography is the most effective method.[3][6]

Experimental Protocol

This protocol provides a general method for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 7-hydroxychromane

  • 1,4-dibromobutane

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 7-hydroxychromane (1.0 eq) in anhydrous DMF, add powdered potassium hydroxide (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide salt.

  • Add 1,4-dibromobutane (4.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, quench the reaction by slowly adding deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Key Reaction Parameters for Optimization

Parameter Typical Range Considerations
Temperature 25 - 80 °CHigher temperatures can increase reaction rate but may also promote side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the optimal time for completion.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents are generally preferred for SN2 reactions.[5]
Base KOH, NaOH, NaH, K₂CO₃The choice of base can influence the reaction rate and yield. NaH is a strong, non-nucleophilic base suitable for anhydrous conditions.[2][8]
Equivalents of 1,4-dibromobutane 3 - 5 eq.A large excess is used to minimize the formation of the dimer byproduct.

Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 7-hydroxychromane in anhydrous DMF add_base Add Potassium Hydroxide start->add_base stir1 Stir for 30 min at RT add_base->stir1 add_dibb Add 1,4-dibromobutane stir1->add_dibb heat Heat to 60-70 °C for 4-6h add_dibb->heat quench Quench with Water heat->quench Cool to RT extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

References

identifying common impurities in 7-(4-Bromobutoxy)chromane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(4-Bromobutoxy)chromane. Our focus is on the identification and mitigation of common impurities that may arise during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity observed in the synthesis of this compound via Williamson ether synthesis?

The most prevalent impurity is the dimer, 1,4-bis(chroman-7-yloxy)butane . This occurs when a molecule of 7-hydroxychromane reacts with both ends of the 1,4-dibromobutane reagent. This is a common side product in Williamson ether syntheses when using dihaloalkanes.

Q2: Besides the dimer, what other impurities might I encounter?

Other potential impurities include:

  • Unreacted starting materials: 7-hydroxychromane and 1,4-dibromobutane.

  • Products of elimination reactions: Although less likely with a primary dihaloalkane, elimination reactions can lead to the formation of unsaturated byproducts.

Q3: How can I minimize the formation of the dimer impurity?

To favor the formation of the desired monosubstituted product, it is advisable to use a molar excess of 1,4-dibromobutane relative to 7-hydroxychromane. This increases the probability that a molecule of 7-hydroxychromane will react with a fresh molecule of 1,4-dibromobutane rather than the already substituted intermediate.

Q4: What analytical techniques are suitable for identifying these impurities?

  • Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and identifying the presence of starting materials and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify the structures of impurities.

  • Mass Spectrometry (MS): Helps in confirming the molecular weights of the product and impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base.- Monitor the reaction by TLC until the 7-hydroxychromane is consumed. - Ensure the reaction temperature is appropriate for the solvent and base used. - Use a strong, non-nucleophilic base like sodium hydride or potassium carbonate to ensure complete deprotonation of the phenol.
High Percentage of Dimer Impurity Molar ratio of reactants is not optimal.Increase the molar excess of 1,4-dibromobutane (e.g., 2-5 equivalents).
Presence of Unreacted 7-hydroxychromane - Insufficient base. - Reaction time is too short.- Use at least one equivalent of a strong base. - Extend the reaction time and monitor by TLC.
Difficulty in Purifying the Product Impurities have similar polarity to the product.- Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization from a suitable solvent system to remove impurities.

Summary of Common Impurities

Impurity Chemical Name Molecular Formula Typical Method of Formation Identification Method(s)
Dimer1,4-bis(chroman-7-yloxy)butaneC₂₂H₂₆O₄Reaction of 7-hydroxychromane at both ends of 1,4-dibromobutane.HPLC, NMR, MS
Starting Material7-hydroxychromaneC₉H₁₀O₂Incomplete reaction.TLC, HPLC, NMR
Reagent1,4-dibromobutaneC₄H₈Br₂Used in excess and not fully removed during workup.GC-MS, NMR

Experimental Protocol: Synthesis of this compound

This is a general protocol based on the Williamson ether synthesis. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

  • Deprotonation of 7-hydroxychromane:

    • To a solution of 7-hydroxychromane (1 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 equivalents) or potassium carbonate (2-3 equivalents).

    • Stir the mixture at room temperature until the deprotonation is complete (cessation of gas evolution if using NaH).

  • Alkylation:

    • To the resulting solution of the phenoxide, add 1,4-dibromobutane (2-5 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired product from the unreacted 1,4-dibromobutane and the dimer impurity.

    • Further purification can be achieved by recrystallization from a suitable solvent system.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis monitor_reaction Monitor Reaction by TLC/HPLC start->monitor_reaction reaction_complete Is Reaction Complete? monitor_reaction->reaction_complete workup Aqueous Workup reaction_complete->workup Yes adjust_conditions Adjust Reaction Conditions: - Increase reaction time - Check base stoichiometry reaction_complete->adjust_conditions No analyze_crude Analyze Crude Product (TLC/HPLC/NMR) workup->analyze_crude purity_check Is Purity > 95%? analyze_crude->purity_check final_product Final Product purity_check->final_product Yes troubleshoot Identify Impurities purity_check->troubleshoot No unreacted_sm Unreacted Starting Material(s) troubleshoot->unreacted_sm dimer High Dimer Content troubleshoot->dimer other_impurities Other Impurities troubleshoot->other_impurities unreacted_sm->adjust_conditions adjust_ratio Adjust Reactant Ratio: - Increase excess of 1,4-dibromobutane dimer->adjust_ratio optimize_purification Optimize Purification: - Column Chromatography - Recrystallization other_impurities->optimize_purification adjust_conditions->start adjust_ratio->start optimize_purification->analyze_crude

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

Technical Support Center: 7-(4-Bromobutoxy)chromane Stability and Degradation Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 7-(4-Bromobutoxy)chromane is not a widely documented compound in scientific literature. This guide provides a generalized framework for stability and degradation assessment based on the predicted chemical properties of its functional groups (chromane, ether, alkyl bromide) and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are:

  • Hydrolysis: The alkyl bromide and ether functional groups are susceptible to hydrolysis under acidic or basic conditions. The carbon-bromine bond is particularly labile and can be cleaved to form a primary alcohol.[1][2][3]

  • Oxidation: The chromane ring system, particularly the ether oxygen and benzylic protons, can be susceptible to oxidation.

  • Photodegradation: Aromatic systems like chromane can absorb UV light, potentially leading to photodegradation.[4][5] The presence of the bromo-substituent may also influence its photostability.

  • Thermal Degradation: High temperatures can promote the degradation pathways mentioned above, particularly hydrolysis and oxidation.

Q2: What are the likely degradation products of this compound?

A2: The expected primary degradation products include:

  • 7-(4-Hydroxybutoxy)chromane: Formed via hydrolysis of the carbon-bromine bond.[1][2]

  • 7-Hydroxychromane: Resulting from the cleavage of the ether linkage.

  • Various oxidation products: Arising from the oxidation of the chromane ring.

  • Products of ring-opening or rearrangement: Possible under harsh stress conditions.

Q3: Which analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for separating the parent compound from its degradation products and quantifying them. A gradient elution will likely be necessary to resolve all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight and fragmentation information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of isolated degradation products.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in functional groups.

Troubleshooting Guides

Problem 1: Rapid degradation is observed under ambient storage conditions.
Possible Cause Troubleshooting Step
Presence of moisture Store the compound in a desiccator with a suitable drying agent. Ensure all solvents used for sample preparation are anhydrous.
Exposure to light Store the compound in an amber vial or protect it from light by wrapping the container in aluminum foil.[5]
Presence of acidic or basic impurities Purify the compound using an appropriate technique (e.g., column chromatography, recrystallization) to remove any residual catalysts or reagents from the synthesis.
Reactive packaging material Ensure the storage container is made of an inert material such as Type I borosilicate glass or an unreactive polymer like polytetrafluoroethylene (PTFE).[8]
Problem 2: Multiple, unidentified peaks appear in the HPLC chromatogram during a stability study.
Possible Cause Troubleshooting Step
Complex degradation pathway Isolate the major degradation products using preparative HPLC and subject them to LC-MS and NMR analysis for structural identification.
Interaction with excipients (if in a formulation) Conduct forced degradation studies on the pure compound to distinguish between inherent degradation and excipient interactions.
Secondary degradation Analyze samples at earlier time points to identify the primary degradation products before they degrade further.
Problem 3: Inconsistent results between batches of the compound.
Possible Cause Troubleshooting Step
Variability in impurity profile Characterize the impurity profile of each new batch using HPLC and/or LC-MS before initiating stability studies.
Presence of residual solvent or moisture Perform loss on drying and residual solvent analysis on each batch.
Polymorphism Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to check for different crystalline forms, which may have different stabilities.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C in a calibrated oven for 1, 3, and 7 days.

    • Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][9] A control sample should be protected from light with aluminum foil.[5]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a validated HPLC method.

Protocol 2: Long-Term and Accelerated Stability Testing

Objective: To determine the shelf-life and recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound in the intended final packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating HPLC method.

Quantitative Data Summary

Table 1: Hypothetical Data from Forced Degradation Studies

Stress ConditionDurationAssay (%)Total Impurities (%)Major Degradation Product
0.1 M HCl24 hours85.214.87-Hydroxychromane
0.1 M NaOH8 hours78.521.57-(4-Hydroxybutoxy)chromane
3% H₂O₂24 hours92.17.9Oxidized Chromane Species
Thermal (60°C)7 days95.84.27-(4-Hydroxybutoxy)chromane
Photolytic1.2 M lux-hr90.49.6Photodegradation Product X

Table 2: Hypothetical Data from Accelerated Stability Testing (40°C/75% RH)

Time PointAssay (%)Total Impurities (%)Appearance
0 Months99.80.2White Crystalline Powder
1 Month99.10.9White Crystalline Powder
3 Months97.52.5Off-white Powder
6 Months94.25.8Pale Yellow Powder

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment start This compound forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Stability-Indicating Method Development (HPLC, LC-MS) forced_degradation->method_dev long_term Long-Term & Accelerated Stability Studies method_dev->long_term data_analysis Data Analysis & Shelf-Life Determination long_term->data_analysis end Stability Profile Established data_analysis->end

Caption: Experimental workflow for assessing the stability of a new chemical entity.

G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis_br 7-(4-Hydroxybutoxy)chromane parent->hydrolysis_br Hydrolysis (C-Br cleavage) hydrolysis_ether 7-Hydroxychromane parent->hydrolysis_ether Hydrolysis (Ether cleavage) oxidation Oxidized Chromane Derivatives parent->oxidation Oxidation

Caption: Predicted primary degradation pathways for this compound.

References

minimizing side reactions during alkylation with 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions during alkylation experiments using 7-(4-Bromobutoxy)chromane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the alkylation reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the hydroxyl or amine group of the substrate. 2. Reaction Temperature Too Low: The reaction kinetics may be slow at lower temperatures. 3. Poor Solubility: The substrate or base may not be fully dissolved in the chosen solvent. 4. Presence of Water: Moisture can consume the base and hinder the formation of the required nucleophile.[1]1. Base Selection: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Temperature Optimization: Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and side reactions. 3. Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to ensure all reactants are in solution.[1] 4. Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of a High Molecular Weight Impurity (Dimer/Bis-alkylation) 1. Stoichiometry: An excess of the nucleophilic substrate relative to this compound can lead to the desired product reacting with another molecule of the deprotonated substrate.[2] 2. High Concentration: High reactant concentrations can favor intermolecular side reactions.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound. Alternatively, slowly add the deprotonated substrate to the solution of the alkylating agent. 2. Reduce Concentration: Perform the reaction at a lower concentration to disfavor intermolecular reactions.
Presence of Elimination Byproduct (Alkene) 1. Steric Hindrance: While the bromobutoxy group is a primary halide, steric hindrance on the substrate can promote elimination. 2. Base Strength/Type: Very strong or bulky bases (e.g., potassium tert-butoxide) can favor elimination.[3] 3. High Temperature: Higher reaction temperatures can favor the elimination pathway over substitution.[4]1. Base Selection: Use a non-hindered base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[5] 2. Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.
Competitive N-Alkylation vs. O-Alkylation 1. Substrate Structure: Substrates containing both -NH and -OH groups can undergo alkylation at both sites.[2] 2. Reaction Conditions: The reaction conditions (base, solvent, temperature) can influence the selectivity between N- and O-alkylation.1. Protecting Groups: If possible, protect the more reactive site (often the amine) before performing the alkylation. 2. Condition Screening: Systematically vary the base, solvent, and temperature to optimize for the desired selectivity. In some cases, a weaker base may favor O-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for alkylation with this compound?

A1: The reaction is a Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3] In this reaction, a deprotonated nucleophile (such as an alkoxide or phenoxide) attacks the carbon atom attached to the bromine on the butoxy chain of this compound, displacing the bromide ion and forming a new ether linkage.

Q2: What are the most common side reactions to anticipate?

A2: The most prevalent side reaction is the formation of a "dimer" or bis-alkylated product, where a second molecule of your deprotonated substrate reacts with the already-formed product.[2] Another potential side reaction, though less likely with the primary bromide in this compound, is an elimination reaction to form an alkene, especially at higher temperatures or with sterically hindered substrates.[1][3] If your substrate contains both hydroxyl and amine groups, competitive N-alkylation can also occur.[2]

Q3: How can I minimize the formation of the bis-alkylated impurity?

A3: To minimize this side product, carefully control the stoichiometry of your reactants. Using a slight excess of this compound relative to your nucleophilic substrate is recommended. Additionally, running the reaction at a lower concentration can reduce the frequency of intermolecular side reactions.

Q4: What are the ideal solvents and bases for this reaction?

A4: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.[1] The choice of base depends on the acidity of your substrate. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere, as water can interfere with the reaction.[1]

Q5: How does temperature affect the outcome of the reaction?

A5: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination and C-alkylation.[4] It is best to start at a moderate temperature (e.g., room temperature to 50°C) and only increase it if the reaction is proceeding too slowly, while carefully monitoring for the formation of byproducts.

Experimental Protocols

General Protocol for O-Alkylation with this compound

This protocol provides a general starting point. Optimization of specific parameters may be necessary for different substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the substrate (1.0 equivalent) and a suitable anhydrous polar aprotic solvent (e.g., DMF, to make a 0.1 M solution).

  • Deprotonation: Add a suitable base (e.g., NaH, 1.2 equivalents) portion-wise to the solution at 0°C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50°C). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired alkylated product.

Visualizations

Alkylation Reaction Workflow

The following diagram illustrates the general workflow for the alkylation experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Substrate and Anhydrous Solvent deprotonation 2. Add Base for Deprotonation prep->deprotonation Inert Atmosphere alkylation 3. Add this compound deprotonation->alkylation 0°C to RT stir 4. Stir and Monitor (TLC/LC-MS) alkylation->stir RT to 50°C quench 5. Quench Reaction stir->quench extract 6. Extraction quench->extract purify 7. Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for alkylation.

Reaction Pathway and Potential Side Reactions

This diagram shows the intended SN2 reaction pathway and the common side reactions.

G sub Substrate-OH (Nucleophile Precursor) alkoxide Substrate-O⁻ (Activated Nucleophile) sub->alkoxide alkyl_halide This compound (Alkylating Agent) sn2 Sₙ2 Pathway (Substitution) e2 Side Reaction (Elimination) base Base (e.g., NaH) base->alkoxide + dimer Side Reaction (Further Alkylation) product Desired Product (O-Alkylation) side_product_1 Bis-Alkylated Impurity (Dimerization) side_product_2 Elimination Product (Alkene) sn2->product dimer->side_product_1 e2->side_product_2

Caption: Key reaction pathways in the alkylation process.

References

safe handling and storage procedures for 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 7-(4-Bromobutoxy)chromane was found. The following information is based on the general safety profiles of structurally related compounds, including brominated alkyl ethers and chromane derivatives. This guidance is intended to supplement, not replace, a formal risk assessment and the judgment of a qualified professional. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on its structural components, this compound is likely to present the following hazards:

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Sensitization: Prolonged or repeated contact may cause skin sensitization.

  • Toxicity: While specific toxicity data is unavailable, bromoalkanes can be harmful if inhaled, ingested, or absorbed through the skin.

  • Environmental Hazards: The environmental impact is unknown, but it is prudent to prevent release into the environment.

Q2: What are the recommended personal protective equipment (PPE) when handling this compound?

A2: A comprehensive PPE protocol is essential. The following table summarizes the recommended PPE:

Body PartRecommended ProtectionRationale
Eyes Chemical safety goggles and a face shieldTo protect against splashes and vapors.
Hands Nitrile or other chemically resistant glovesTo prevent skin contact and absorption.
Body A lab coat and chemical-resistant apronTo protect against spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an organic vapor cartridgeRecommended when handling the compound outside of a certified chemical fume hood or if aerosolization is possible.

Q3: How should I properly store this compound?

A3: Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

ParameterRecommendation
Temperature Store in a cool, dry place. A general recommendation for similar compounds is 2-8°C.
Light Protect from light to prevent potential degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
Container Keep the container tightly sealed.
Incompatibilities Store away from strong oxidizing agents, strong bases, and reactive metals.

Troubleshooting Guides

Problem 1: I observe degradation of the compound upon storage.

  • Possible Cause: Improper storage conditions.

  • Troubleshooting Steps:

    • Verify that the compound is stored at the recommended temperature and protected from light.

    • Ensure the container is tightly sealed and was flushed with an inert gas before sealing.

    • Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure to air and moisture.

Problem 2: I am seeing unexpected side products in my reaction.

  • Possible Cause: The compound may be reacting with incompatible substances or has degraded.

  • Troubleshooting Steps:

    • Review the reaction scheme for any potential incompatibilities with reagents or solvents.

    • Test the purity of the this compound starting material using an appropriate analytical technique (e.g., NMR, LC-MS).

    • If the starting material has degraded, consider re-purification or obtaining a fresh batch.

Experimental Protocols

General Protocol for Handling this compound

This protocol provides a general workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Prepare work area in a chemical fume hood prep1->prep2 prep3 Assemble necessary equipment and reagents prep2->prep3 handle1 Allow compound to equilibrate to room temperature prep3->handle1 Proceed to handling handle2 Weigh the required amount in the fume hood handle1->handle2 handle3 Dissolve in an appropriate solvent handle2->handle3 clean1 Quench any reactive waste handle3->clean1 After experiment clean2 Dispose of waste in a designated, labeled container clean1->clean2 clean3 Clean the work area thoroughly clean2->clean3

A generalized workflow for handling this compound.

Logical Relationships

The following diagram illustrates the logical relationship between potential hazards and the required safety precautions.

cluster_hazards Potential Hazards cluster_precautions Safety Precautions hazard1 Skin/Eye Irritation prec1 Wear Gloves and Goggles hazard1->prec1 hazard2 Inhalation Toxicity prec2 Use Fume Hood hazard2->prec2 hazard3 Ingestion Toxicity prec3 No Food/Drink in Lab hazard3->prec3 hazard4 Chemical Reactivity prec4 Store Separately from Incompatibles hazard4->prec4

Mapping of potential hazards to necessary safety precautions.

preventing dimer formation in 7-(4-Bromobutoxy)chromane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(4-Bromobutoxy)chromane. Our focus is to address common challenges, with a specific emphasis on preventing the formation of the dimeric byproduct, 1,4-bis(chroman-7-yloxy)butane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide (in this case, bromide) from 1,4-dibromobutane by the phenoxide ion of 7-hydroxychromane. The phenoxide is generated in situ by a base.[1][2][3]

Q2: What is the common dimeric impurity formed during the synthesis, and why does it form?

A2: The primary dimeric impurity is 1,4-bis(chroman-7-yloxy)butane. This byproduct forms when a second molecule of 7-hydroxychromane phenoxide reacts with the already formed this compound, displacing the remaining bromide. This secondary reaction is a competing Williamson ether synthesis.

Q3: How can I monitor the progress of the reaction and the formation of the dimer?

A3: Reaction progress and the relative amounts of the desired product and the dimer can be monitored by Thin Layer Chromatography (TLC) or more quantitatively by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Q4: What are the general strategies to minimize dimer formation?

A4: Key strategies include:

  • Using a large excess of 1,4-dibromobutane: This statistically favors the reaction of 7-hydroxychromane with the dihaloalkane over the reaction with the already mono-alkylated product.

  • Controlling the addition of the base: Slow, portion-wise addition of the base can help maintain a low concentration of the reactive phenoxide, reducing the likelihood of the second substitution.

  • Optimizing reaction temperature and time: Lower temperatures and shorter reaction times can help to favor the initial, faster mono-alkylation reaction over the subsequent dimerization.

  • Choosing an appropriate solvent and base combination: The choice of solvent and base can influence the solubility of the reactants and the reactivity of the nucleophile, thereby affecting the product distribution.

Troubleshooting Guide

Issue 1: Low Yield of this compound and Significant Dimer Formation

Possible Causes and Solutions

Possible Cause Recommendation Expected Outcome
Insufficient excess of 1,4-dibromobutane Increase the molar ratio of 1,4-dibromobutane to 7-hydroxychromane. A ratio of 5:1 to 10:1 is a good starting point.A higher concentration of 1,4-dibromobutane increases the probability of the initial reaction, minimizing the subsequent reaction that forms the dimer.
High concentration of 7-hydroxychromane phenoxide Add the base (e.g., K2CO3) portion-wise over the course of the reaction rather than all at once.This maintains a low steady-state concentration of the highly reactive phenoxide, reducing the rate of the second substitution reaction.
Reaction temperature is too high Lower the reaction temperature. For instance, if refluxing in acetone (56°C), consider running the reaction at a lower temperature for a longer duration.The activation energy for the second substitution (dimer formation) may be higher than for the initial mono-alkylation. Lower temperatures can therefore selectively disfavor dimer formation.
Prolonged reaction time Monitor the reaction closely by TLC or GC/HPLC and stop the reaction once the 7-hydroxychromane has been consumed.Over-extending the reaction time after the initial substrate is consumed provides more opportunity for the mono-alkylated product to react further to form the dimer.

Hypothetical Product Distribution Data

7-hydroxychromane: 1,4-dibromobutane RatioBase AdditionTemperature (°C)Reaction Time (h)This compound Yield (%)Dimer Yield (%)
1:3All at once80125535
1:5All at once80127020
1:10All at once80128510
1:10Portion-wise8012905
1:10Portion-wise602492<5
Issue 2: Difficulty in Removing the Dimer Impurity

Possible Causes and Solutions

Possible Cause Recommendation Expected Outcome
Similar polarity of product and dimer Utilize column chromatography with a shallow solvent gradient. A non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate) is often effective.The slightly higher polarity of the desired product should allow for its separation from the less polar dimer.
Co-crystallization of product and dimer Perform recrystallization from a carefully selected solvent system. A solvent in which the dimer is less soluble at cooler temperatures can be effective. Try isopropanol or ethanol/water mixtures.The dimer may precipitate out preferentially upon cooling, allowing for the isolation of the purer desired product from the mother liquor.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize dimer formation.

Materials:

  • 7-hydroxychromane

  • 1,4-dibromobutane (10 equivalents)

  • Potassium carbonate (K2CO3), anhydrous, finely powdered (1.5 equivalents)

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-hydroxychromane (1 equivalent) and anhydrous acetone.

  • Add 1,4-dibromobutane (10 equivalents) to the solution.

  • Begin stirring and gently heat the mixture to a reflux.

  • Add the powdered anhydrous potassium carbonate (1.5 equivalents) in three portions over 1 hour.

  • Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 6-8 hours.

  • Once the 7-hydroxychromane is consumed, cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • To the resulting oil, add ethyl acetate and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The excess 1,4-dibromobutane can be removed by vacuum distillation.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of the Dimer Standard (1,4-bis(chroman-7-yloxy)butane)

This protocol can be used to synthesize an analytical standard of the dimer.

Materials:

  • 7-hydroxychromane (2.2 equivalents)

  • 1,4-dibromobutane (1 equivalent)

  • Potassium carbonate (K2CO3), anhydrous, finely powdered (3 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask, add 7-hydroxychromane (2.2 equivalents), anhydrous potassium carbonate (3 equivalents), and anhydrous DMF.

  • Heat the mixture to 80°C with stirring.

  • Slowly add 1,4-dibromobutane (1 equivalent) dropwise over 30 minutes.

  • Maintain the reaction at 80°C for 12 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Visualizations

Williamson_Ether_Synthesis Base Base (e.g., K2CO3) 7-hydroxychromane_phenoxide 7-Hydroxychromane Phenoxide (Nucleophile) Base->7-hydroxychromane_phenoxide Product This compound 7-hydroxychromane_phenoxide->Product SN2 Attack Dimer 1,4-bis(chroman-7-yloxy)butane (Dimer Byproduct) 7-hydroxychromane_phenoxide->Dimer 1,4-dibromobutane 1,4-Dibromobutane (Electrophile) 1,4-dibromobutane->Product Product->Dimer Second SN2 Attack (competing reaction)

Caption: Reaction pathway for the synthesis of 7-(4-Bromobutane)chromane.

Troubleshooting_Logic start High Dimer Formation q1 Excess 1,4-dibromobutane used? start->q1 a1_yes Check Temperature and Base Addition q1->a1_yes Yes a1_no Increase Ratio of 1,4-dibromobutane to 7-hydroxychromane q1->a1_no No q2 Base added portion-wise? a1_yes->q2 a2_yes Lower Reaction Temperature q2->a2_yes Yes a2_no Add Base in Portions q2->a2_no No

Caption: Troubleshooting logic for minimizing dimer formation.

References

Technical Support Center: Production of 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 7-(4-Bromobutoxy)chromane.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is via a Williamson ether synthesis. This reaction involves the O-alkylation of 7-hydroxychromane with 1,4-dibromobutane in the presence of a base.

Q2: What are the most common challenges encountered when scaling up this synthesis?

A2: The primary challenges in the large-scale production of this compound include:

  • Formation of a significant dimer impurity: 1,4-bis(chroman-7-yloxy)butane.

  • Incomplete reaction: Unreacted 7-hydroxychromane remaining in the product mixture.

  • Difficulties in purification: Separating the desired product from the dimer impurity and starting material can be challenging.

  • Controlling reaction parameters: Ensuring consistent temperature, stirring, and stoichiometry on a larger scale.

Q3: What causes the formation of the dimer impurity?

A3: The dimer impurity, 1,4-bis(chroman-7-yloxy)butane, is formed when a molecule of the desired product, this compound, reacts with another molecule of the deprotonated 7-hydroxychromane. This is a competing Williamson ether synthesis reaction where the product acts as an alkylating agent.

Q4: How can the formation of the dimer impurity be minimized?

A4: To reduce the formation of the dimer impurity, it is recommended to use a molar excess of 1,4-dibromobutane relative to 7-hydroxychromane. This ensures that the phenoxide is more likely to react with the dibromoalkane rather than the already-formed product. A molar ratio of 1:3 to 1:5 of 7-hydroxychromane to 1,4-dibromobutane is a common starting point.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress and quantifying the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment during the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation of the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Base is not strong enough or used in insufficient quantity. 3. Reaction temperature is too low or reaction time is too short. 4. Inefficient stirring in a scaled-up reaction.1. Monitor the reaction by TLC or HPLC until the 7-hydroxychromane is consumed. 2. Use a suitable base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH) in at least stoichiometric amounts. 3. Increase the reaction temperature (e.g., to the reflux temperature of the solvent) and/or extend the reaction time. 4. Ensure adequate mechanical stirring to maintain a homogeneous reaction mixture.
High Levels of Dimer Impurity 1. Molar ratio of 1,4-dibromobutane to 7-hydroxychromane is too low. 2. High concentration of reactants.1. Increase the molar excess of 1,4-dibromobutane (e.g., 3-5 equivalents). 2. Perform the reaction at a lower concentration to disfavor the bimolecular side reaction.
Presence of Unreacted 7-Hydroxychromane 1. Insufficient base or reaction time. 2. Poor solubility of the 7-hydroxychromane salt.1. Add additional base and continue heating. 2. Use a solvent that better solubilizes the reactants, such as DMF, DMSO, or acetonitrile.
Difficulty in Purifying the Product 1. The product and dimer impurity have similar polarities, making chromatographic separation difficult. 2. Co-precipitation or co-crystallization of the product and impurities.1. Use a high-resolution silica gel column and optimize the eluent system (e.g., hexane/ethyl acetate gradient). 2. For a non-chromatographic approach, consider the salt formation method described in the experimental protocols. This involves dissolving the crude product in a suitable solvent and treating it with an inorganic acid to precipitate the dimer salt, which can then be filtered off.[1] 3. Recrystallize the purified product from a suitable solvent system, such as ethanol/hexane.

Data Presentation

Table 1: Comparative Purity of 7-(4-Bromobutoxy) Dihydrocarbostyril (An Analogous Compound) Before and After Purification
Sample Initial Dimer Impurity (%) Final Dimer Impurity (%) Final Product Purity by HPLC (%) Purification Method
Crude Product4.5 - 15.0N/AN/ANone
Purified Product 1Not specified0.2897.4Acid-base workup and crystallization
Purified Product 2Not specified0.0898.05Acid-base workup and crystallization

Data is for the analogous compound 7-(4-bromobutoxy)-3,4-dihydrocarbostyril and is presented to illustrate the effectiveness of purification methods for removing dimer impurities.[1]

Experimental Protocols

Key Experiment 1: Synthesis of this compound

This protocol is adapted from general Williamson ether synthesis procedures and information from the synthesis of analogous compounds.

Materials:

  • 7-Hydroxychromane

  • 1,4-Dibromobutane (3-5 equivalents)

  • Potassium Carbonate (K₂CO₃, 2-3 equivalents)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-hydroxychromane, acetonitrile (or DMF), and potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 1,4-dibromobutane to the reaction mixture.

  • Heat the mixture to reflux (for acetonitrile, ~82°C) and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of 7-hydroxychromane.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Key Experiment 2: HPLC Analysis of Reaction Mixture

This is a suggested starting method adapted from the analysis of a similar compound.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% trifluoroacetic acid or a buffer like triethylamine)

  • Flow Rate: 1.0 - 1.5 mL/minute

  • Detector: UV at 220 nm or 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Visualizations

Synthesis_Pathway Reactant1 7-Hydroxychromane Intermediate Chroman-7-phenoxide Reactant1->Intermediate + Base Reactant2 1,4-Dibromobutane (Excess) Product This compound Base Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Intermediate->Product + 1,4-Dibromobutane Side_Product 1,4-bis(chroman-7-yloxy)butane (Dimer Impurity) Intermediate->Side_Product + Product

Caption: Synthetic pathway for this compound highlighting dimer formation.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Loop Start Start Synthesis Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Workup Reaction Workup & Crude Isolation Monitor->Workup Reaction Complete Analyze Analyze Crude Product (HPLC) Workup->Analyze Low_Yield Low Yield or Incomplete Reaction? Analyze->Low_Yield Purify Purification (Column Chromatography) Final_Product Pure Product (>98% Purity) Purify->Final_Product High_Dimer High Dimer Impurity? Low_Yield->High_Dimer No Adjust_Conditions Adjust Reaction: - Increase Time/Temp - Add More Base Low_Yield->Adjust_Conditions Yes High_Dimer->Purify No Adjust_Ratio Adjust Stoichiometry: - Increase Dibromobutane Excess High_Dimer->Adjust_Ratio Yes Adjust_Conditions->Start Restart Synthesis Adjust_Ratio->Start Restart Synthesis

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comprehensive Comparison Guide to Novel 7-(4-Bromobutoxy)chromane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a full characterization of novel 7-(4-Bromobutoxy)chromane derivatives, offering a comparative analysis of their potential therapeutic applications based on existing experimental data for structurally related compounds. The chromane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1] The introduction of a 7-alkoxy side chain, such as a 4-bromobutoxy group, offers a handle for further functionalization and has the potential to modulate the pharmacological properties of the parent chromane molecule.

While specific experimental data for this compound derivatives is not yet widely available in published literature, this guide provides a robust framework for their synthesis, characterization, and potential efficacy by drawing comparisons with well-documented chromane analogues.

Synthesis and Characterization

The synthesis of 7-(4-Bromobutoxy)chroman-4-one can be achieved through a two-step process starting from resorcinol.[2] The initial step involves the synthesis of the precursor, 7-hydroxychroman-4-one, followed by O-alkylation to introduce the 4-bromobutoxy side chain.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxychroman-4-one

A detailed protocol for the synthesis of 7-hydroxychroman-4-one has been described.[2] The process involves the Friedel–Crafts acylation of resorcinol with 3-bromopropionic acid in the presence of trifluoromethanesulfonic acid to yield 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one. Subsequent intramolecular cyclization in the presence of 2 M NaOH affords 7-hydroxychroman-4-one.[2]

Step 2: Synthesis of 7-(4-Bromobutoxy)chroman-4-one

The O-alkylation of 7-hydroxychroman-4-one can be performed using 1,4-dibromobutane. A general procedure involves reacting 7-hydroxychroman-4-one with an excess of 1,4-dibromobutane in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature to ensure completion. Purification can be achieved through column chromatography.

Expected Characterization Data:

Based on analogous structures, the successful synthesis of 7-(4-Bromobutoxy)chroman-4-one would be confirmed by the following spectral data:

  • ¹H NMR: Appearance of signals corresponding to the protons of the butoxy chain, including two triplets for the methylene groups adjacent to the oxygen and bromine atoms. The aromatic protons of the chromane ring will also be present in the downfield region.

  • ¹³C NMR: Signals corresponding to the four carbons of the butoxy chain will be observed in the aliphatic region.

  • IR: A characteristic C-Br stretching vibration, along with the C=O stretch of the chromanone carbonyl group and C-O-C stretching of the ether linkage.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: O-Alkylation Resorcinol Resorcinol reaction1 Friedel-Crafts Acylation Resorcinol->reaction1 Bromopropionic_acid 3-Bromopropionic Acid Bromopropionic_acid->reaction1 Triflic_acid Trifluoromethanesulfonic Acid NaOH NaOH reaction2 Intramolecular Cyclization NaOH->reaction2 Dibromobutane 1,4-Dibromobutane reaction3 Williamson Ether Synthesis Dibromobutane->reaction3 Base Base (e.g., K2CO3) Base->reaction3 Precursor 7-Hydroxychroman-4-one Precursor->reaction3 Target 7-(4-Bromobutoxy)chroman-4-one intermediate 3-bromo-1-(2,4-dihydroxyphenyl) propan-1-one reaction1->intermediate Intermediate intermediate->reaction2 reaction2->Precursor reaction3->Target

Caption: Synthetic workflow for 7-(4-Bromobutoxy)chroman-4-one.

Potential Biological Activities and Comparison with Alternatives

The chromane scaffold is a versatile pharmacophore, and its derivatives have been extensively studied for various biological activities.

Anticancer Activity

Chroman-4-one derivatives have demonstrated significant potential as anticancer agents.[2][3] Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Comparison of Anticancer Activity of Chroman-4-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6,8-dibromo-2-pentylchroman-4-one-1.5 (SIRT2 inhibition)[4]
7-hydroxy-3-(...)-chromen-2-one derivative (4d)AGS2.63[1]
Flavanone/Chromanone derivative 1LoVo, HCT 116, SW620, HT-29, Caco-2~8-30[5]
Flavanone/Chromanone derivative 3LoVo, HCT 116, SW620, HT-29, Caco-2~8-30[5]
Flavanone/Chromanone derivative 5LoVo, HCT 116, SW620, HT-29, Caco-2~8-30[5]

Relevant Signaling Pathway: Generic Kinase Signaling

Kinase_Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->RAF Inhibits? Inhibitor->MEK Inhibits?

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Neuroprotective Activity in Alzheimer's Disease

Chromane derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[6][7] One of the key therapeutic strategies is the inhibition of cholinesterases (AChE and BChE), enzymes that break down the neurotransmitter acetylcholine.

Comparison of Cholinesterase Inhibitory Activity of Chromane Derivatives

CompoundTargetIC50 (µM)Reference
Amino-7,8-dihydro-4H-chromenone (4c)BChE0.89[6]
Amino-7,8-dihydro-4H-chromenone (4d)BChE1.19[6]
Amino-7,8-dihydro-4H-chromenone (4k)BChE0.65[6]
Isochroman-4-one derivative (10a)AChEPotent Inhibition[7]

Relevant Signaling Pathway: Cholinergic Synapse

Cholinergic_Signaling Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh Release ACh_Receptor Acetylcholine Receptor Synaptic_Cleft->ACh_Receptor ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibits

Caption: Inhibition of acetylcholine degradation at the synapse.

Antimicrobial Activity

Derivatives of chroman-4-one have been reported to possess broad-spectrum antimicrobial properties.[8][9] The substitution at the 7-position has been shown to be important for these activities.[10]

Comparison of Antimicrobial Activity of Chromane and Coumarin Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-oneCandida speciesPotent[8]
7-Methoxychroman-4-oneCandida speciesPotent[8]
7-Oxycoumarinyl amino alcohol (9)P. aeruginosa1.09[10]
7-Oxycoumarinyl amino alcohol (9)K. pneumoniae6.25[10]
7-Oxycoumarinyl amino alcohol (9)P. vulgaris6.25[10]
7-methoxycoumarinR. solanacearum75[11]

Conclusion

The synthesis of novel this compound derivatives is readily achievable through established chemical methodologies. Based on the extensive research on the chromane scaffold, these novel derivatives hold significant promise as potential therapeutic agents. The comparative data presented for analogous compounds suggest that this compound derivatives are likely to exhibit noteworthy anticancer, neuroprotective, and antimicrobial activities. However, it is crucial to emphasize that a full characterization and validation of these potential biological effects will require the dedicated synthesis and rigorous biological evaluation of these specific compounds. The 4-bromobutoxy moiety provides a versatile linker for the development of further derivatives, including conjugates with other pharmacophores or fluorescent tags for mechanistic studies. Future research in this area is warranted to fully explore the therapeutic potential of this promising class of compounds.

References

Navigating the Spectral Maze: A Guide to the ¹H and ¹³C NMR Interpretation of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra for 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the synthesis of pharmaceuticals like Aripiprazole. We present a comprehensive analysis of expected chemical shifts, multiplicities, and assignments, supported by tabulated data and a standardized experimental protocol.

Initially, a clarification of the target molecule is necessary. While the query specified 7-(4-Bromobutoxy)chromane, extensive database searches indicate that the more commonly synthesized and documented compound is 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. This guide will therefore focus on the NMR interpretation of this quinolinone derivative.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and alkoxy protons. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the quinolinone ring and the alkyl chain.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-5~7.0-7.2d1H
H-6~6.5-6.7dd1H
H-8~6.4-6.6d1H
-OCH₂-~3.9-4.1t2H
-CH₂Br~3.4-3.6t2H
-CH₂- (C3 of quinolinone)~2.8-3.0t2H
-CH₂- (C4 of quinolinone)~2.5-2.7t2H
-OCH₂CH₂ CH₂CH₂Br~1.9-2.1m2H
-OCH₂CH₂CH₂ CH₂Br~1.8-2.0m2H
NH ~8.0-9.0s (broad)1H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a snapshot of the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Assignment Chemical Shift (δ, ppm)
C=O (C2)~170-175
C7~155-160
C8a~140-145
C5~125-130
C4a~115-120
C6~110-115
C8~100-105
-OC H₂-~65-70
-C H₂Br~30-35
-O-CH₂-C H₂-~25-30
-C H₂-CH₂-Br~25-30
C3~30-35
C4~20-25

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Employ proton decoupling to simplify the spectrum and enhance signal intensity.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Workflow for NMR Data Acquisition and Interpretation

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the NMR data.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acquisition FID_Processing FID Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->FID_Processing Peak_Analysis Peak Analysis (Chemical Shift, Integration, Multiplicity) FID_Processing->Peak_Analysis Assignment Structural Assignment (Correlate peaks to molecular structure) Peak_Analysis->Assignment Final_Report Final Report (Data Tables, Interpretation) Assignment->Final_Report

Caption: Workflow for NMR spectral analysis.

By following this guide, researchers can confidently interpret the ¹H and ¹³C NMR spectra of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, ensuring accurate structural verification for their drug development and scientific research endeavors.

A Comparative Analysis of 7-(4-Bromobutoxy)chromane as an Alkylating Agent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-(4-Bromobutoxy)chromane with other common alkylating agents in the context of synthetic chemistry, with a particular focus on applications relevant to drug discovery and development. The selection of an appropriate alkylating agent is a critical decision in the synthesis of novel molecular entities, directly impacting reaction efficiency, selectivity, and the biological relevance of the final compound.

Introduction to this compound

This compound is a bifunctional reagent that incorporates a chromane scaffold linked to a flexible four-carbon alkyl bromide chain. The chromane ring system is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds, including antioxidants and enzyme inhibitors. The presence of the bromobutoxy group provides a reactive handle for alkylation, enabling the covalent attachment of the chromane moiety to various nucleophilic substrates, such as phenols (O-alkylation) and amines (N-alkylation). This makes it a valuable tool for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

While direct experimental data on the use of this compound as an alkylating agent is not extensively available in the public literature, its reactivity can be inferred from its structural components and by comparison with analogous reagents. The synthesis of the closely related compound, 7-(4-Bromobutoxy)-4H-chromen-4-one, has been reported with a yield of 82%, suggesting that the synthesis of this compound from 7-hydroxychromane would be similarly efficient.

Comparative Performance of Alkylating Agents

The efficacy of an alkylating agent is determined by several factors, including the nature of the alkyl group, the leaving group, and the reaction conditions. Below is a comparison of this compound with two standard alkylating agents: 1-bromobutane, a simple primary alkyl halide, and benzyl bromide, a common reagent for introducing a benzyl protecting group or a pharmacologically relevant benzyl moiety.

Data Presentation: O-Alkylation and N-Alkylation
Alkylating AgentSubstrateReaction TypeTypical ConditionsYield (%)Key AdvantagesKey Disadvantages
This compound Phenols, AminesO/N-AlkylationK2CO3, Acetone, reflux (predicted)High (predicted)Introduces a biologically relevant and sterically significant chromane moiety.Higher molecular weight, potential for lower reaction rates due to steric hindrance.
1-Bromobutane p-MethoxyphenolO-AlkylationK2CO3, DMF, 80 °C, 2h95%Simple, high-yielding for basic alkylation, readily available.Lacks additional functionality for further chemical modification.
Benzyl Bromide AnilineN-AlkylationNaHCO3, H2O, 90-95 °C, 4h85-87%[1]The benzyl group can often be removed under mild hydrogenolysis conditions.Can be lachrymatory and may lead to over-alkylation.[1]

Experimental Protocols

Synthesis of 7-(4-Bromobutoxy)-4H-chromen-4-one (Analog to Target Compound)

A mixture of 7-hydroxychromone, potassium hydroxide, and 1,4-dibromobutane in a suitable solvent is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

O-Alkylation of p-Methoxyphenol with 1-Bromobutane

To a solution of p-methoxyphenol (1.0 eq) in dimethylformamide (DMF), anhydrous potassium carbonate (2.0 eq) is added. 1-Bromobutane (1.2 eq) is then added, and the reaction mixture is stirred at 80 °C for 2 hours. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the desired ether.

N-Alkylation of Aniline with Benzyl Bromide

In a flask equipped with a reflux condenser and a mechanical stirrer, aniline (4.0 eq), sodium bicarbonate (1.25 eq), and water are combined. The mixture is heated to 90-95 °C with vigorous stirring. Benzyl chloride (1.0 eq) is added slowly over 1.5-2 hours. The reaction is continued for a total of 4 hours. After cooling, the mixture is filtered, and the organic layer is separated, washed with a saturated salt solution, and dried over anhydrous sodium sulfate. The excess aniline is removed by distillation under reduced pressure to yield the benzylaniline product.[1]

Visualizing Reaction Pathways and Logic

General Alkylation Workflow

The following diagram illustrates a typical workflow for the alkylation of a nucleophilic substrate with an alkyl bromide.

G sub Nucleophilic Substrate (Phenol or Amine) reaction Reaction at Elevated Temperature sub->reaction reagents Base (e.g., K2CO3) + Alkylating Agent reagents->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Alkylated Product purification->product

Caption: General workflow for a typical alkylation reaction.

Decision Framework for Alkylating Agent Selection

The choice of an alkylating agent depends on the synthetic goal. The following diagram outlines a logical approach to this selection process.

G start Synthetic Goal: Introduce an Alkyl Group q1 Is a specific biologically active moiety required? start->q1 a1_yes Use a functionalized agent (e.g., this compound) q1->a1_yes Yes q2 Is the alkyl group a simple chain or a protecting group? q1->q2 No a2_simple Use a simple alkyl halide (e.g., 1-Bromobutane) q2->a2_simple Simple Chain a2_protecting Use a protecting group agent (e.g., Benzyl Bromide) q2->a2_protecting Protecting Group

Caption: Decision tree for selecting an appropriate alkylating agent.

Conclusion

This compound represents a specialized alkylating agent designed to introduce a pharmacologically relevant chromane moiety into a target molecule. While it is expected to exhibit reactivity typical of a primary alkyl bromide, its larger size may influence reaction kinetics compared to smaller, simpler alkylating agents like 1-bromobutane. The choice between this compound and more conventional reagents like 1-bromobutane or benzyl bromide will ultimately depend on the specific objectives of the synthesis. For the straightforward introduction of a simple alkyl chain or a removable protecting group, the latter agents are often sufficient and more cost-effective. However, when the goal is to incorporate the unique structural and potential biological properties of the chromane scaffold, this compound is a compelling choice for researchers in drug discovery and medicinal chemistry. Further experimental studies are warranted to fully elucidate its reaction profile and expand its application in organic synthesis.

References

A Comparative Guide to Linker Efficacy: 7-(4-Bromobutoxy)chromane vs. PEG Linkers in Proteolysis-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis-Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy, pharmacokinetics, and overall success. This guide provides a comparative analysis of two distinct linker classes: the rigid, hydrophobic 7-(4-Bromobutoxy)chromane linker and the flexible, hydrophilic Polyethylene Glycol (PEG) linker.

Introduction to PROTAC Linkers

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is not merely a spacer but a critical determinant of the PROTAC's biological activity, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[3][4]

This guide focuses on a comparison between a representative rigid alkyl-aryl linker, this compound, and the widely used flexible PEG linkers. While direct head-to-head experimental data for this compound in a PROTAC system is not available in the current literature, this comparison is constructed based on the well-established principles of how linker rigidity, hydrophobicity, and length impact PROTAC performance.

This compound Linker: A Rigid Approach

The this compound linker is characterized by a 4-carbon alkyl chain attached to a chromane moiety. This structure imparts a degree of rigidity and hydrophobicity.

Potential Advantages:

  • Pre-organization for Ternary Complex Formation: Rigid linkers can reduce the entropic penalty associated with ternary complex formation by limiting the conformational flexibility of the PROTAC.[1] This can lead to more stable and productive ternary complexes.

  • Improved Metabolic Stability: The chromane ring, a stable bicyclic ether, may be less susceptible to metabolic degradation compared to the ether bonds in PEG linkers.[2]

  • Enhanced Cell Permeability (in some contexts): While generally hydrophobic, the reduced flexibility and polar surface area in a folded conformation might, in some cases, improve passive diffusion across cell membranes.

Potential Disadvantages:

  • Suboptimal Ternary Complex Geometry: The fixed conformation of a rigid linker may not always be optimal for inducing a productive interaction between the POI and the E3 ligase, potentially leading to reduced degradation efficiency.[5]

  • Poor Solubility: The hydrophobic nature of the chromane and alkyl components can lead to poor aqueous solubility, complicating formulation and potentially reducing bioavailability.[4]

  • Synthetic Complexity: The synthesis of this linker is a multi-step process.

PEG Linkers: The Flexible Standard

PEG linkers are composed of repeating ethylene glycol units and are the most commonly used linkers in PROTAC design.[6] They are characterized by their flexibility, hydrophilicity, and tunable length.

Advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the PROTAC molecule, which is often a major challenge.[2]

  • Improved Pharmacokinetics: PEGylation is a well-known strategy to increase the in vivo half-life of drugs by reducing renal clearance.[7]

  • Conformational Flexibility: The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex with a wide range of POIs and E3 ligases.[1]

  • Synthetic Accessibility: A wide variety of bifunctional PEG linkers of different lengths are commercially available, facilitating rapid PROTAC synthesis.[6]

Disadvantages:

  • Potential for Reduced Cell Permeability: The high polarity of PEG linkers can sometimes hinder passive diffusion across the hydrophobic cell membrane.[8]

  • Metabolic Instability: The ether bonds in the PEG chain can be susceptible to oxidative metabolism.[2]

  • Entropic Penalty: The high degree of flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[1]

Data Presentation: A Comparative Overview

The following tables summarize hypothetical, yet representative, quantitative data for two PROTACs targeting the same protein of interest (POI) and recruiting the same E3 ligase, differing only in their linker. Note: This data is illustrative and intended to highlight the expected differences based on the known properties of these linker types, as direct comparative experimental data for a this compound-based PROTAC is not currently available.

Table 1: In Vitro Degradation Efficacy

Linker TypeDC50 (nM)Dmax (%)
This compound5085
PEG (n=4)2595
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Physicochemical and Pharmacokinetic Properties

Linker TypeAqueous Solubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)Plasma Half-life (t½, hours)
This compound52.56
PEG (n=4)501.04
  • Papp: Apparent permeability coefficient.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Protocol 1: Synthesis of this compound Linker

This protocol describes a general method for the synthesis of the this compound linker.

Materials:

  • 7-Hydroxychromone

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 7-hydroxychromone (1 equivalent) in acetonitrile.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Add 1,4-dibromobutane (excess, e.g., 5-10 equivalents) to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Western Blot for Protein Degradation

This protocol details the Western blot procedure to quantify the degradation of a target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the MTT assay to assess the cytotoxicity of the PROTACs.

Materials:

  • Cell line of interest

  • PROTAC compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of the PROTACs for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Proteasome Proteasome POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ub-POI PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

Caption: General mechanism of action for a PROTAC.

Experimental Workflow for PROTAC Evaluationdot

PROTAC_Workflow start PROTAC Synthesis physchem Physicochemical Characterization (Solubility, Permeability) start->physchem degradation In Vitro Degradation Assay (Western Blot, DC50, Dmax) start->degradation viability Cell Viability Assay (MTT, IC50) degradation->viability ternary Ternary Complex Formation (SPR, ITC) degradation->ternary pk_studies In Vivo Pharmacokinetics viability->pk_studies ternary->pk_studies efficacy In Vivo Efficacy Studies pk_studies->efficacy

References

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Chromane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies specifically focused on 7-(4-Bromobutoxy)chromane derivatives are not extensively available in the public domain. This guide provides a comparative analysis based on the known SAR of chromane, chroman-4-one, and coumarin derivatives with various substituents at the 7-position. The insights presented here can be extrapolated to inform the potential biological activities of 7-(4-bromobutoxy) analogs.

The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including flavonoids and tocopherols. Modifications to this scaffold have been a key strategy in the development of new therapeutic agents. The 7-position of the chromane ring is a frequent site for substitution, and the nature of the substituent at this position can significantly influence the pharmacological profile of the molecule.

Comparative Biological Activity of 7-Substituted Chromane Derivatives

The biological activity of chromane derivatives is highly dependent on the substitution pattern. The 7-position, often bearing a hydroxyl group in natural flavonoids, is a critical determinant of activity. Alkylation or arylation of this hydroxyl group can modulate the compound's potency and selectivity for various biological targets.

Studies on chroman-4-one derivatives have shown that the presence of a hydroxyl group at the 7-position is often beneficial for antimicrobial activity. However, its conversion to an alkoxy group can have varied effects. For instance, one study found that while the parent 7-hydroxychroman-4-one displayed good antifungal activity, the introduction of a methoxy group at this position led to a reduction in activity against some fungal strains.[1][2][3] This suggests that for antimicrobial action, a hydrogen bond-donating group at the 7-position might be important for interaction with the biological target.

Table 1: Minimum Inhibitory Concentration (MIC) of 7-Substituted Chroman-4-ones against Candida Species

CompoundSubstituent at C7C. albicans MIC (µg/mL)C. tropicalis MIC (µg/mL)N. glabrata MIC (µg/mL)
1 -OH62.5125250
2 -OCH₃250500500

Data synthesized from a study on the antimicrobial evaluation of chroman-4-one derivatives.[1][2][3]

In the context of sirtuin inhibition, a study on substituted chroman-4-ones as SIRT2 inhibitors revealed that substitution at the 7-position was generally not favorable for activity. A 7-fluoro substituted derivative showed only weak inhibitory activity.[4] The most potent compounds in this series were substituted at the 2-, 6-, and 8-positions, indicating that for SIRT2 inhibition, the 7-position may be located in a region of the binding site that does not tolerate substitution.

The cytotoxic potential of chromane derivatives has been explored against various cancer cell lines. In one study, 7-hydroxy-4-phenylcoumarin derivatives linked to triazole moieties were synthesized and evaluated for their anticancer activity. The parent 7-hydroxy compound served as a scaffold, and its derivatization at the 7-position with a triazole-containing ether linkage led to compounds with potent cytotoxic effects, in some cases exceeding the activity of the reference drug 5-fluorouracil.[5] This highlights that larger, more complex substituents at the 7-position can be beneficial for anticancer activity.

Experimental Protocols

7-Alkoxy-substituted chroman-4-ones are typically synthesized from the corresponding 7-hydroxychroman-4-one precursor. The synthesis involves an O-alkylation reaction, as detailed below.[1][2]

  • Starting Material: 7-Hydroxychroman-4-one.

  • Reagents: The appropriate alkyl halide (e.g., 1-bromo-4-chlorobutane for a 4-chlorobutoxy derivative, which could be a precursor to a bromobutoxy derivative), a weak base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide).

  • Procedure:

    • 7-Hydroxychroman-4-one is dissolved in the solvent.

    • Potassium carbonate is added to the solution to act as a base.

    • The alkyl halide is added, and the reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the product is isolated by extraction and purified by column chromatography.

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method in 96-well microplates.[1][2][3]

  • Microorganisms: Bacterial and fungal strains are cultured in appropriate growth media.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • A serial two-fold dilution of each compound is prepared in the wells of a 96-well plate containing the appropriate broth medium.

    • A standardized inoculum of the microorganism is added to each well.

    • Positive (microorganism with no compound) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

G General Synthetic Scheme for 7-Alkoxy Chromane Derivatives start 7-Hydroxychromane product 7-Alkoxy Chromane Derivative start->product O-Alkylation reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->product

Caption: General synthesis of 7-alkoxy chromane derivatives.

G Conceptual SAR Workflow for Chromane Derivatives cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis Scaffold Chromane Scaffold Analogs Library of Analogs (Varying R-groups) Scaffold->Analogs Chemical Modification Screening Primary Screening (e.g., Cytotoxicity) Analogs->Screening Secondary Secondary Assays (e.g., Mechanism of Action) Screening->Secondary SAR Structure-Activity Relationship Analysis Secondary->SAR Lead Lead Compound Identification SAR->Lead Lead->Analogs Optimization

Caption: Conceptual workflow for SAR studies.

References

A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for confirming the structure of 7-(4-Bromobutoxy)chromane. Below, we present a detailed analysis of expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide includes structured data tables, detailed experimental protocols, and workflow diagrams to aid in the structural elucidation of this and similar chromane derivatives.

At a Glance: Comparison of Spectroscopic Techniques

Each spectroscopic technique offers unique insights into the molecular structure of this compound. The following table summarizes the primary role of each technique in the structural confirmation process.

Spectroscopic TechniquePrimary Information ProvidedKey Advantages for this Molecule
NMR Spectroscopy Detailed carbon-hydrogen framework and connectivity.Unambiguously determines the substitution pattern on the chromane ring and confirms the structure of the butoxy side chain.
Mass Spectrometry Molecular weight and elemental composition (high resolution).Confirms the presence of bromine through its characteristic isotopic pattern.
FTIR Spectroscopy Presence of functional groups.Identifies the ether linkage (C-O-C) and the aromatic ring.
UV-Vis Spectroscopy Information about the conjugated π-system.Confirms the presence of the chromane aromatic system.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound from various spectroscopic analyses. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Predicted Chemical Shifts (in ppm)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2~4.1Triplet2H
H-3~2.0Multiplet2H
H-4~2.8Triplet2H
H-5~7.0Doublet1H
H-6~6.4Doublet of doublets1H
H-8~6.3Doublet1H
H-1'~3.9Triplet2H
H-2'~2.0Multiplet2H
H-3'~1.9Multiplet2H
H-4'~3.4Triplet2H

¹³C NMR (Carbon-13 NMR) Predicted Chemical Shifts (in ppm)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~66
C-3~23
C-4~22
C-4a~117
C-5~127
C-6~107
C-7~159
C-8~101
C-8a~155
C-1'~67
C-2'~30
C-3'~28
C-4'~33
Mass Spectrometry (MS) Data

Predicted m/z Peaks and Their Relative Abundances

m/zPredicted Relative AbundanceAssignment
284/286High (M⁺/M⁺+2)Molecular ion peak (presence of Br)
149Moderate[M - C₄H₈BrO]⁺ (Chromane moiety)
135/137High[C₄H₈Br]⁺ (Bromobutyl fragment)
121Moderate[M - C₄H₈BrO - CO]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy Data

Predicted Characteristic Absorption Bands (in cm⁻¹)

Wavenumber (cm⁻¹)Functional Group Assignment
~3050-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1610, 1580, 1500Aromatic C=C stretch
~1250Aryl-O stretch (asymmetric)
~1100Alkyl-O stretch
~650C-Br stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Predicted Maximum Absorbance (λmax)

Solvent: Ethanol

Predicted λmax (nm)Electronic Transition
~220π → π
~275π → π

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Protocol for ¹H, ¹³C, and 2D NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals and reference the spectrum to TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 0 to 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

  • 2D NMR (HSQC and HMBC) Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond C-H correlations. Set up the experiment using standard instrument parameters.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals two- and three-bond C-H correlations, which is crucial for establishing the connectivity between the chromane core and the butoxy chain.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the final structure.

Mass Spectrometry

Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount (sub-milligram) of the sample in a volatile organic solvent like methanol or dichloromethane.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electron ionization (EI) source.

    • Calibrate the instrument using a known standard (e.g., perfluorotributylamine).

  • Data Acquisition:

    • Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). Look for the characteristic M⁺ and M⁺+2 peaks with an approximate 1:1 ratio, which is indicative of a bromine atom.

    • Analyze the fragmentation pattern to identify key structural fragments.

FTIR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis:

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use an FTIR spectrometer with an ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule by comparing the spectrum to correlation tables.

UV-Vis Spectroscopy

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a reference cuvette containing the pure solvent.

  • Data Acquisition:

    • Record the absorbance spectrum over a range of approximately 200-400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Product NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Sample->NMR MS Mass Spectrometry (EI) Sample->MS FTIR FTIR Spectroscopy (ATR) Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis NMR_Data Framework & Connectivity NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data FTIR_Data Functional Groups FTIR->FTIR_Data UVVis_Data Conjugated System UVVis->UVVis_Data Structure Structure Confirmed NMR_Data->Structure MS_Data->Structure FTIR_Data->Structure UVVis_Data->Structure

Caption: Experimental workflow for spectroscopic structure confirmation.

Logical Relationships in Data Interpretation

This diagram shows how data from different spectroscopic techniques are integrated to confirm the final structure.

G cluster_inputs Spectroscopic Data cluster_deductions Structural Deductions H_NMR ¹H NMR: - Chemical Shifts - Integration - Splitting Chromane_Core Chromane Core Structure H_NMR->Chromane_Core Side_Chain 4-Bromobutoxy Side Chain H_NMR->Side_Chain C_NMR ¹³C NMR: - Chemical Shifts C_NMR->Chromane_Core C_NMR->Side_Chain TwoD_NMR 2D NMR (HSQC/HMBC): - C-H Correlations Connectivity Attachment at C-7 TwoD_NMR->Connectivity MS MS: - Molecular Ion (M⁺, M⁺+2) - Fragmentation MW_Formula Molecular Weight & Bromine Presence MS->MW_Formula FTIR FTIR: - C-O, C=C, C-H, C-Br bands Functional_Groups Ether, Aromatic Ring FTIR->Functional_Groups UVVis UV-Vis: - λmax Conjugation Aromatic System UVVis->Conjugation Final_Structure This compound Structure Confirmed Chromane_Core->Final_Structure Side_Chain->Final_Structure Connectivity->Final_Structure MW_Formula->Final_Structure Functional_Groups->Final_Structure Conjugation->Final_Structure

A Comparative Guide to the Predicted Mass Spectrometry Fragmentation of 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Predicted Fragmentation

7-(4-Bromobutoxy)chromane is a molecule that combines three key structural features relevant to mass spectrometry: a chromane core, an aliphatic ether linkage, and a terminal alkyl bromide. Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M•+) that will be readily identifiable by the characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). Subsequent fragmentation is predicted to occur through several competing pathways, primarily driven by the stability of the resulting fragment ions and neutral losses.

The most common fragmentation mechanisms for this type of structure include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a dominant pathway for ethers.[1][2]

  • Halide Fragmentation: The presence of chlorine or bromine is typically recognizable from isotopic peaks.[2] Cleavage of the C-Br bond can lead to the loss of a bromine radical.

  • Chromane Ring Fragmentation: Chromane derivatives are known to undergo characteristic fragmentation such as retro-Diels-Alder reactions.[3]

This guide will compare the predicted fragmentation of this compound with a simpler analogue, 7-Methoxychromane, to highlight the influence of the bromobutoxy sidechain on the mass spectrum.

Comparative Fragmentation Data (Predicted)

The following table summarizes the major predicted fragment ions (m/z) for this compound and the comparative compound 7-Methoxychromane.

Predicted Fragment (m/z) Proposed Structure / Loss Pathway This compound 7-Methoxychromane
284/286 [M]•+ (Molecular Ion)-Present-
164 ---Present
205 [M - Br]•+C-Br Bond CleavagePresent-
149 [C₉H₉O₂]•+Benzylic/Ether CleavagePresent-
148 [C₉H₈O₂]•+Retro-Diels-AlderPresentPresent
135 [C₄H₈Br]•+Ether C-O CleavagePresent-
133 [C₉H₉O]•+--Present
121 [C₈H₉O]•+Loss of CO from m/z 149Present-
119 [C₈H₇O]•+Loss of CHO from m/z 148PresentPresent

Note: m/z values are calculated using the most common isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br). The presence of bromine will result in M/M+2 peaks for all bromine-containing fragments.

Predicted Fragmentation Pathway Diagram

The following diagram illustrates the primary predicted fragmentation routes for this compound upon electron ionization.

Fragmentation_Pathway mol_ion This compound [M]•+ m/z 284/286 frag_205 [M - Br•]+ m/z 205 mol_ion->frag_205 - Br• frag_149 [C₉H₉O₂]+ m/z 149 mol_ion->frag_149 - •C₄H₈Br (Benzylic Cleavage) frag_135 [C₄H₈Br]+ m/z 135/137 mol_ion->frag_135 - •C₉H₉O₂ frag_148 [C₉H₈O₂]•+ m/z 148 mol_ion->frag_148 - C₄H₈Br• (Retro-Diels-Alder Pathway) frag_121 [C₈H₉O]+ m/z 121 frag_149->frag_121 - CO

Caption: Predicted EI-MS fragmentation of this compound.

Standard Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a typical protocol for obtaining a mass spectrum for a semi-volatile organic compound like this compound.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or methanol).

  • Ensure the final concentration is approximately 100-200 µg/mL.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is typically used. Direct infusion via a heated probe can also be employed.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV (standard).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all relevant fragments.

  • Solvent Delay: If using GC, set a solvent delay of 2-3 minutes to prevent filament damage from the solvent peak.

3. GC Parameters (for GC-MS):

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

4. Data Analysis:

  • Identify the molecular ion peak (M•+), paying close attention to the M/M+2 isotopic pattern characteristic of a monobrominated compound.

  • Identify the base peak (the most intense peak in the spectrum).

  • Propose structures for major fragment ions by calculating the mass differences from the molecular ion and other major fragments, corresponding to logical neutral losses (e.g., •Br, •CH₃, CO).

Conclusion

The fragmentation of this compound under electron ionization is predicted to be guided by the stability of key fragments. The presence of bromine provides a distinct isotopic signature for the molecular ion and any bromine-containing fragments. Key predicted pathways include the loss of the bromine radical, cleavage at the ether linkage leading to a stable benzylic cation, and fragmentation of the chromane ring. While this guide provides a chemically sound prediction, it is crucial to obtain experimental data to confirm these pathways and accurately characterize the compound's behavior in a mass spectrometer.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of 7-(4-Bromobutoxy)chromane and structurally related isoflavonoids. Due to the limited direct bioactivity data for this compound, this guide focuses on the bioactivity of closely related 7-alkoxy-chromone and isoflavone derivatives to provide a relevant and objective comparison. The information presented herein is intended to support research and drug discovery efforts in the field of oncology and antimicrobial development.

Quantitative Bioactivity Data

The following tables summarize the cytotoxic and antimicrobial activities of various isoflavonoids and chromone derivatives. The data is presented to facilitate a comparative analysis of their potential as therapeutic agents.

Table 1: Cytotoxic Activity of Isoflavonoids and Related Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Isoflavonoids
GenisteinHeLa (Cervical Cancer)10.0 ± 1.5[1]
MCF-7 (Breast Cancer)225 µg/mL[2]
A431 (Skin Cancer)480 µg/mL[2]
SW480 (Colorectal Cancer)24h: >100, 48h: >100[3]
SW620 (Colorectal Cancer)24h: >100, 48h: >100[3]
DaidzeinBEL-7402 (Hepatocellular Carcinoma)59.7 ± 8.1[4]
A549 (Lung Cancer)>100[4]
HeLa (Cervical Cancer)>100[4]
HepG-2 (Hepatocellular Carcinoma)>100[4]
MG-63 (Osteosarcoma)>100[4]
SKOV3 (Ovarian Cancer)20[5]
Biochanin AA549 (Lung Cancer)48h: ~200[6]
95D (Lung Cancer)48h: ~200[6]
SK-Mel-28 (Melanoma)48h: ~50[7]
FormononetinPC3 (Prostate Cancer)1.97 (derivative)[8]
HCT-116 (Colorectal Cancer)3.8 (derivative)[8]
Chromone Derivatives
Chromone 11cKB (Oral Cavity Cancer)73.32
NCI-H187 (Small Cell Lung Cancer)36.79
7-MethoxyisoflavanoneHL-60 (Leukemia)Not specified as potent[5]
7-O-alkylated genistein derivative (9i)MDA-MB-231 (Breast Cancer)23.13 ± 1.29[2]
HeLa (Cervical Cancer)39.13 ± 0.89[2]

*Note: IC50 values for Genistein against MCF-7 and A431 cells were reported in µg/mL.

Table 2: Antimicrobial Activity of Isoflavonoids and Related Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7-O-prenylnaringeninStaphylococcus aureus (MRSA)6 < MIC ≤ 13
7-O-prenylgenisteinStaphylococcus aureus (MRSA)> 50
Umbelliferone (7-hydroxycoumarin)Bacillus cereus62.5

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard technique for evaluating the cytotoxic effects of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically, typically at a wavelength of 570 nm.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 1-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The bioactivity of isoflavonoids is often attributed to their interaction with various cellular signaling pathways that regulate cell proliferation, apoptosis, and other critical cellular processes.

Isoflavonoid_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Isoflavonoids Isoflavonoids (e.g., Genistein, Daidzein) PI3K PI3K Isoflavonoids->PI3K Inhibition Ras Ras Isoflavonoids->Ras Inhibition IKK IKK Isoflavonoids->IKK Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Inhibition mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Proliferation Inhibition of Apoptosis

Caption: Key signaling pathways modulated by isoflavonoids.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 1-4h add_mtt->incubate3 solubilize Solubilize formazan crystals (DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow of the MTT assay for cytotoxicity testing.

References

Safety Operating Guide

Safe Disposal of 7-(4-Bromobutoxy)chromane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper disposal of 7-(4-Bromobutoxy)chromane, a halogenated organic compound, is critical for laboratory safety and environmental protection. This substance must be treated as hazardous waste and segregated into a designated, clearly labeled "Halogenated Organic Waste" container. Under no circumstances should it be disposed of down the drain or mixed with non-halogenated waste.

This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and ensure compliance with safety regulations.

Core Principles of Halogenated Waste Management

Due to the presence of bromine, this compound falls into the category of halogenated hydrocarbons.[1][2][3][4] These compounds are often toxic and can be harmful to the environment.[1][3] Therefore, their disposal is more stringently regulated and typically more costly than for non-halogenated organic waste.[3] Cross-contamination of non-halogenated solvent waste with halogenated compounds will necessitate the entire container be treated as halogenated waste.[5]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following minimum Personal Protective Equipment (PPE) is mandatory:

PPE ItemSpecificationRationale
Eye Protection Safety goggles or glasses meeting EN166 or OSHA 29 CFR 1910.133 standards.To protect eyes from potential splashes.[2][6][7]
Hand Protection Nitrile gloves.To prevent skin contact.[1][2]
Body Protection A laboratory coat.To protect skin and clothing from contamination.[1][2]
Footwear Closed-toe shoes.To protect feet from spills.[2]
Step-by-Step Disposal Protocol

1. Waste Collection:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be collected.

  • Use a designated waste container specifically for "Halogenated Organic Waste."[1][2][4] These containers are often supplied by your institution's Environmental Health and Safety (EHS) department.

  • Ensure the waste container is made of a compatible material and has a secure, threaded cap to prevent leaks and evaporation.[5]

2. Labeling:

  • Label the waste container with a "Hazardous Waste" tag before adding any waste.[3][5]

  • The label must clearly state "Halogenated Organic Waste" and list all chemical constituents, including this compound, and their approximate concentrations.[3][4][5] Do not use abbreviations or chemical formulas.[5]

3. Handling and Transfer:

  • Conduct all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.[1][2][3]

  • Keep the waste container closed at all times, except when actively adding waste.[3][5]

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The storage area should be cool, dry, and well-ventilated, away from heat sources or incompatible materials like strong oxidizing agents.[1][5][6]

  • Ensure the container is stored in secondary containment to mitigate potential spills.[3]

5. Final Disposal:

  • Arrange for the collection of the waste container through your institution's EHS or waste management personnel.[2] Do not accumulate more than the maximum allowable quantity of hazardous waste in your SAA as per institutional and local regulations.[3]

In the event of a spill, contain the leak with an inert absorbent material, place it in a sealed bag, and label it as hazardous waste for disposal.[3] For large spills or direct contact, follow emergency procedures, including flushing the affected area with copious amounts of water and seeking medical attention.[3][6]

Disposal Workflow

G A Identify Waste as This compound B Is it a Halogenated Organic Compound? A->B C YES B->C Contains Bromine D NO B->D E Segregate into 'Halogenated Organic Waste' Container C->E F Consult SDS for Non-Halogenated Disposal D->F G Label Container with Contents and 'Hazardous Waste' E->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Environmental Health & Safety H->I

References

Personal protective equipment for handling 7-(4-Bromobutoxy)chromane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 7-(4-Bromobutoxy)chromane

This guide provides crucial safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the hazard information for a structurally similar compound, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, and general best practices for handling potentially hazardous chemicals.[1] Always perform a risk assessment before starting any new procedure.

Hazard Assessment

Based on aggregated GHS data for a related compound, this compound should be handled as a substance that is potentially:

  • Irritating to the skin and eyes. [1]

  • Irritating to the respiratory system. [1]

  • A suspected mutagen. [1]

The presence of a bromobutoxy group suggests the compound may act as an alkylating agent, which are often associated with toxicity.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure.[2][3]

PPE CategorySpecification
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified) is required.[2][4] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[2] Change gloves immediately if contaminated.[2]
Body Protection A disposable, polyethylene-coated polypropylene gown with long sleeves and a solid front is required.[2] Ensure the gown is resistant to chemical permeation.[4]
Eye and Face Protection Chemical splash goggles and a full-face shield are mandatory to protect against splashes.[5][6]
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement.[2][6] For weighing or generating aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.
Engineering Controls

All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.[4] A safety shower and eyewash station must be readily accessible.[7]

Operational Plan

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Wear a single pair of chemotherapy-rated gloves when handling the outer packaging.[2]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • The container should be clearly labeled with the chemical name and appropriate hazard warnings.

Handling and Experimental Procedures

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Verify airflow Dissolve/Dilute Dissolve/Dilute Weigh Compound->Dissolve/Dilute Use anti-static weigh paper Perform Reaction Perform Reaction Dissolve/Dilute->Perform Reaction Add reagents slowly Decontaminate Surfaces Decontaminate Surfaces Perform Reaction->Decontaminate Surfaces After experiment completion Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Use appropriate deactivating agent Doff PPE Doff PPE Dispose of Waste->Doff PPE Segregate waste streams

Figure 1. Experimental workflow for handling this compound.
Step-by-Step Handling Protocol:

  • Don appropriate PPE as outlined in the table above.

  • Prepare the chemical fume hood. Ensure the sash is at the appropriate height and the airflow is correct. Cover the work surface with absorbent, plastic-backed paper.

  • Weigh the compound. Use an anti-static weigh boat or paper. Handle the solid carefully to avoid generating dust.

  • Dissolve or dilute the compound. Add the solvent to the solid slowly to avoid splashing.

  • Perform the experiment. Keep all containers sealed when not in use.

  • Decontaminate. After the experiment, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Dispose of waste. All contaminated materials must be disposed of as hazardous waste.

  • Doff PPE. Remove PPE in the correct order to avoid self-contamination (remove outer gloves, gown, face shield, goggles, inner gloves).

Disposal Plan

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, weigh boats, and absorbent paper, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container for halogenated organic compounds.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.